Technical Documentation Center

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester
  • CAS: 501904-27-4

Core Science & Biosynthesis

Foundational

3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester Abstract The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Mechanism of Action of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

Abstract

The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. This guide focuses on a specific derivative, 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester, a molecule of significant interest to researchers in drug discovery. While direct pharmacological data on this precise ester is nascent, the extensive body of research on the broader class of 3-amino-1,2-benzisoxazole derivatives allows for the formulation of robust, evidence-based hypotheses regarding its mechanism of action. This document synthesizes current knowledge to explore the most probable biological targets and signaling pathways, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its potential as a multi-targeted receptor tyrosine kinase inhibitor, a modulator of neuronal pathways implicated in convulsive and psychotic disorders, and an inhibitor of the coagulation cascade.

The 1,2-Benzisoxazole Core: A Scaffold of Therapeutic Versatility

The 1,2-benzisoxazole ring system is an aromatic heterocyclic motif that has been successfully incorporated into numerous clinically approved drugs.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of interacting with a diverse range of biological targets. Notable examples include the atypical antipsychotic risperidone and the anticonvulsant zonisamide, which underscore the scaffold's utility in targeting complex neurological pathways.[1][3] The 3-amino substitution on this ring system is a particularly critical feature, often serving as a key anchoring point for binding to enzymatic or receptor targets.[4] This guide will dissect the potential mechanisms of action for 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester by examining the established activities of its structural analogs.

Hypothesized Mechanism I: Multi-Targeted Receptor Tyrosine Kinase (RTK) Inhibition

A compelling body of evidence points to the potent activity of 3-aminobenzo[d]isoxazole derivatives as inhibitors of key receptor tyrosine kinases (RTKs), particularly those in the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[4][5][6] These kinases are critical regulators of angiogenesis—the formation of new blood vessels—a process that is essential for tumor growth and metastasis.

2.1. Molecular Target and Signaling Pathway

The primary targets within this proposed mechanism are the kinase domains of VEGFR-2 (also known as KDR) and PDGFRβ. In many cancer types, these receptors are overexpressed or constitutively active, leading to uncontrolled cell proliferation, survival, and angiogenesis. The 3-amino-1,2-benzisoxazole core is hypothesized to act as a Type II kinase inhibitor, binding to the ATP-binding site of the kinase domain.

Molecular modeling and structure-activity relationship (SAR) studies reveal a consistent binding mode for this class of compounds.[4] The 3-amino group and the adjacent ring nitrogen of the benzisoxazole core are crucial for potency, as they form two key hydrogen bonds with the hinge region of the kinase (specifically with the backbone carbonyl of Cys919 and the backbone NH of Glu917 in KDR).[4] This interaction anchors the molecule in the active site, allowing other parts of the molecule to occupy adjacent hydrophobic pockets, thereby preventing the binding of ATP and subsequent receptor phosphorylation and activation.

RTK_Inhibition_Pathway cluster_membrane Cell Membrane VEGFR VEGFR/PDGFR P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Activates Ligand VEGF/PDGF (Growth Factor) Ligand->VEGFR Binds Compound 3-amino-1,2-benzisoxazole Derivative Compound->VEGFR Block INHIBITION RAS RAS/RAF/MEK/ERK Pathway P1->RAS PI3K PI3K/AKT/mTOR Pathway P1->PI3K Angiogenesis Angiogenesis, Proliferation, Survival RAS->Angiogenesis PI3K->Angiogenesis Block->P1

Caption: Hypothesized inhibition of VEGFR/PDGFR signaling by a 3-amino-1,2-benzisoxazole derivative.

2.2. Structure-Activity Relationship (SAR) Insights

SAR studies on this class of RTK inhibitors have yielded valuable insights:

  • The 3-Amino Group is Essential: As mentioned, this group is critical for hinge binding and is a non-negotiable feature for high potency.[4]

  • Substituents on the Benzene Ring: The placement of substituents on the benzisoxazole's fused benzene ring can modulate potency and pharmacokinetic properties. Electron-donating groups at the C7 position, such as methoxy or methyl, are generally well-tolerated, whereas electron-withdrawing groups can be detrimental to potency.[4] The 6-carboxylic acid methyl ester of the topic compound is an electron-withdrawing group, which may influence its specific target affinity and selectivity profile.

  • The N,N'-Diphenyl Urea Moiety: In many highly potent analogs, a large N,N'-diphenyl urea moiety is attached to the benzisoxazole core. This group extends into a hydrophobic back pocket of the kinase domain, contributing significantly to binding affinity.[4][5]

Hypothesized Mechanism II: Modulation of Neuronal Ion Channels and Receptors

The 1,2-benzisoxazole scaffold is a well-established pharmacophore in neuroscience, forming the core of drugs targeting both epilepsy and psychosis. This suggests that 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester could exhibit activity via one or both of the following mechanisms.

3.1. Anticonvulsant Activity via Ion Channel Blockade

The clinically used anticonvulsant zonisamide is a 1,2-benzisoxazole-3-methanesulfonamide derivative.[7] Its mechanism involves the blockade of voltage-gated sodium channels and T-type calcium channels. This dual action stabilizes neuronal membranes and suppresses the sustained, high-frequency neuronal firing that is characteristic of seizures. Studies on other 3-substituted 1,2-benzisoxazole derivatives have also demonstrated significant anticonvulsant effects in animal models, such as the maximal electroshock (MES) seizure test.[1][8][9]

It is plausible that the topic compound could act similarly, by lodging within the pores of these ion channels to inhibit ion flux, thereby reducing neuronal hyperexcitability.

Anticonvulsant_Workflow Start Test Compound (e.g., 3-amino-1,2-benzisoxazole derivative) Admin Administer to Animal Model (e.g., Mouse) Start->Admin Induce Induce Seizure (Maximal Electroshock or scPTZ) Admin->Induce Observe Observe for Seizure Activity (e.g., Tonic Hindlimb Extension) Induce->Observe Outcome Outcome Assessment Observe->Outcome Protected Protection from Seizure (Efficacy) Outcome->Protected Yes NotProtected No Protection Outcome->NotProtected No

Caption: Experimental workflow for in vivo screening of anticonvulsant activity.

3.2. Antipsychotic Activity via Dopamine/Serotonin Receptor Antagonism

Many atypical antipsychotic drugs, such as risperidone, are functionalized benzisoxazoles. Their primary mechanism of action is the combined antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.[10] The opposition between serotonin and dopamine systems is a key concept in the pharmacology of psychosis.[11]

  • Dopamine D2 Receptor Blockade: Antagonism in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions).

  • Serotonin 5-HT2A Receptor Blockade: This action is believed to increase dopamine release in the prefrontal cortex, potentially improving "negative" and cognitive symptoms. It also mitigates the extrapyramidal side effects that arise from potent D2 blockade in the nigrostriatal pathway.[12]

Given its structural similarity to these agents, the 3-amino-1,2-benzisoxazole core of the topic compound could serve as a template for binding to these G-protein coupled receptors, potentially acting as a dual D2/5-HT2A antagonist.

Hypothesized Mechanism III: Inhibition of the Coagulation Cascade

A more distinct but documented mechanism for a 3-aminobenzisoxazole derivative is the inhibition of Factor Xa (FXa).[13] FXa is a critical serine protease in the blood coagulation cascade, responsible for converting prothrombin to thrombin. The compound razaxaban, which incorporates a 3-aminobenzisoxazole as a key ligand, was developed as a potent and selective oral FXa inhibitor for the prevention of thrombosis.[13] This indicates that the 3-aminobenzisoxazole scaffold can be effectively utilized to target the S1 and S4 pockets of serine proteases like FXa, suggesting a potential, albeit less common, therapeutic application as an anticoagulant.

Experimental Protocols

To validate the hypothesized mechanisms of action for 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester, the following experimental protocols are recommended.

5.1. Protocol: In Vitro Kinase Inhibition Assay (for RTK Activity)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against VEGFR-2 and PDGFRβ kinases.

  • Materials: Recombinant human VEGFR-2 and PDGFRβ kinase domains, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compound, kinase assay buffer, 96-well plates, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute into the kinase assay buffer.

    • In a 96-well plate, add the kinase, the peptide substrate, and the test compound dilution (or vehicle control).

    • Initiate the kinase reaction by adding a solution of ATP. Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

    • Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration.

    • Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Causality & Validation: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase by competing with ATP. A low nanomolar IC50 value would provide strong evidence for direct target engagement. Staurosporine is typically used as a positive control for inhibition.

5.2. Protocol: Maximal Electroshock (MES) Seizure Test (for Anticonvulsant Activity)

  • Objective: To assess the in vivo anticonvulsant efficacy of the test compound in an acute seizure model.

  • Materials: Adult male mice (e.g., C57BL/6), test compound, vehicle (e.g., 0.5% methylcellulose), corneal electrodes, electroshock generator.

  • Procedure:

    • Administer the test compound or vehicle to groups of mice via oral gavage or intraperitoneal injection.

    • At the time of predicted peak plasma concentration (e.g., 30-60 minutes post-dose), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure, which lasts for several seconds.

    • The absence of this tonic phase is defined as protection.

    • Calculate the percentage of animals protected in each treatment group.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

  • Causality & Validation: This is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[9] Efficacy in this model strongly suggests an ability to prevent seizure spread and is characteristic of drugs that block voltage-gated sodium channels. Phenytoin and carbamazepine serve as positive controls.

Conclusion

While the precise mechanism of action for 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester awaits direct experimental confirmation, its chemical architecture provides a strong foundation for several evidence-based hypotheses. The 3-amino-1,2-benzisoxazole core is a proven pharmacophore that effectively targets a range of critical therapeutic proteins. The most prominent potential mechanisms include the inhibition of receptor tyrosine kinases involved in angiogenesis, the modulation of neuronal ion channels and receptors implicated in epilepsy and psychosis, and the inhibition of serine proteases in the coagulation cascade. This guide provides a detailed technical framework and actionable experimental protocols for researchers to systematically investigate and validate these promising therapeutic avenues. The elucidation of its primary mechanism will be a critical step in unlocking the full therapeutic potential of this intriguing molecule.

References

  • Title: 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases Source: PubMed URL: [Link]

  • Title: 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source: ACS Publications URL: [Link]

  • Title: Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent Source: ResearchGate URL: [Link]

  • Title: Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl) Source: PubMed URL: [Link]

  • Title: 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile Source: PubMed URL: [Link]

  • Title: Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa Source: PubMed URL: [Link]

  • Title: Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Benzisoxazole: a privileged scaffold for medicinal chemistry Source: NIH National Library of Medicine URL: [Link]

  • Title: 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Electroencephalographic profile Source: PubMed URL: [Link]

  • Title: 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile Source: ResearchGate URL: [Link]

  • Title: recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines Source: Google URL
  • Title: THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES Source: ResearchGate URL: [Link]

  • Title: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands Source: PubMed URL: [Link]

  • Title: Benzisoxazole Source: Wikipedia URL: [Link]

  • Title: Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors Source: NIH National Library of Medicine URL: [Link]

  • Title: Opponent interactions between serotonin and dopamine Source: Princeton University URL: [Link]

  • Title: Partial Dopamine D2/Serotonin 5-HT1A Receptor Agonists as New Therapeutic Agents Source: Bentham Open Archives URL: [Link]

Sources

Exploratory

The Benzisoxazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to its Potential Biological Activities Introduction: The Versatility of a Fused Heterocycle In the landscape of medicinal chemistry, the benzisoxazole scaffold has emerged as a "privileged str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to its Potential Biological Activities

Introduction: The Versatility of a Fused Heterocycle

In the landscape of medicinal chemistry, the benzisoxazole scaffold has emerged as a "privileged structure," a molecular framework that consistently demonstrates a broad spectrum of biological activities.[1][2][3][4] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to an isoxazole ring, provides a unique and versatile template for the design of novel therapeutic agents.[1][3] Its structural rigidity, combined with the potential for diverse functionalization at multiple positions, allows for the fine-tuning of physicochemical properties and target-specific interactions.[1][5] This guide provides an in-depth exploration of the significant biological activities of benzisoxazole compounds, delving into their mechanisms of action, key experimental validations, and the underlying principles that make this scaffold a cornerstone of contemporary drug development.

Antipsychotic Activity: Modulating Neurotransmitter Pathways

Perhaps the most well-established therapeutic application of benzisoxazole derivatives lies in the management of psychiatric disorders.[6] Atypical antipsychotics such as risperidone, paliperidone, and iloperidone, all of which feature the benzisoxazole core, are widely used in the treatment of schizophrenia and bipolar disorder.[4][6][7]

Mechanism of Action: A Dual Antagonism

The therapeutic efficacy of these agents is primarily attributed to their potent and combined antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors in the central nervous system.[6][8][9] The blockade of D₂ receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[6][8] Simultaneously, antagonism of 5-HT₂A receptors is believed to be responsible for mitigating the "negative" symptoms, including apathy and anhedonia, and importantly, contributes to a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[6][8] The affinity of some benzisoxazole derivatives for other receptors, such as α₁- and α₂-adrenergic and H₁-histaminergic receptors, may also contribute to their overall pharmacological profile.[9]

Signaling Pathway: Antipsychotic Action of Benzisoxazole Derivatives

Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Binds Signal_D2 Signal Transduction (Positive Symptoms) D2R->Signal_D2 Activates Signal_HT2A Signal Transduction (Negative Symptoms) HT2AR->Signal_HT2A Benzisoxazole Benzisoxazole Antipsychotic (e.g., Risperidone) Benzisoxazole->D2R Blocks Benzisoxazole->HT2AR Blocks

Caption: Dual antagonism of D₂ and 5-HT₂A receptors by benzisoxazole antipsychotics.

Experimental Protocol: Receptor Binding Assay

A fundamental experiment to characterize the activity of novel antipsychotic candidates is the in vitro receptor binding assay. This protocol determines the affinity of a compound for specific neurotransmitter receptors.

Objective: To quantify the binding affinity (Ki) of a test benzisoxazole compound for human dopamine D₂ and serotonin 5-HT₂A receptors.

Methodology:

  • Membrane Preparation:

    • Obtain cell lines stably expressing the human D₂ or 5-HT₂A receptor.

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂A receptors).

    • Add increasing concentrations of the unlabeled test benzisoxazole compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known, potent unlabeled ligand).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundD₂ Receptor Ki (nM)[7]5-HT₂A Receptor Ki (nM)[7]
Risperidone2.90.23
Paliperidone~5~0.3
Iloperidone~6~0.2
Test Compound XInsert ValueInsert Value

Anticonvulsant Activity: A Guard Against Seizures

The benzisoxazole scaffold is also integral to the structure of established antiepileptic drugs, most notably zonisamide.[6][10] This highlights the versatility of the core in modulating neuronal excitability.

Mechanism of Action: Multi-Target Inhibition

The anticonvulsant properties of benzisoxazole derivatives like zonisamide are thought to arise from a combination of mechanisms. These include the blockade of voltage-gated sodium channels and T-type calcium channels, which reduces the ability of neurons to fire at high frequencies. Some derivatives may also exhibit carbonic anhydrase inhibitory activity.[11]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify compounds with activity against generalized tonic-clonic seizures.[1][11]

Objective: To evaluate the in vivo anticonvulsant efficacy of a test benzisoxazole compound in mice.

Methodology:

  • Animal Preparation:

    • Use adult male mice (e.g., Swiss albino), acclimatized to the laboratory conditions.

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin or carbamazepine) should be included.[1][12]

    • Allow for a predetermined time for drug absorption (e.g., 30-60 minutes).

  • Induction of Seizure:

    • Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

    • Observe the animal for the presence of a tonic hindlimb extension, which is the endpoint of the MES-induced seizure.

  • Evaluation and Analysis:

    • A compound is considered to have provided protection if it prevents the tonic hindlimb extension.

    • Record the number of animals protected at each dose level.

    • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, using a probit analysis or other appropriate statistical methods.

    • The neurotoxicity of the compounds can be assessed using the rotorod test to determine the median toxic dose (TD₅₀).[1] The ratio of TD₅₀ to ED₅₀ gives the protective index (PI), a measure of the drug's margin of safety.

Experimental Workflow: Anticonvulsant Screening

start Start: Dose-Response Groups admin Administer Test Compound (i.p. or p.o.) start->admin wait Absorption Period (e.g., 30-60 min) admin->wait mes Maximal Electroshock (MES) Stimulation wait->mes observe Observe for Tonic Hindlimb Extension mes->observe protected Animal Protected observe->protected No not_protected Seizure Occurs observe->not_protected Yes data Record Data for Each Dose Group protected->data not_protected->data calculate Calculate ED50 (Probit Analysis) data->calculate end End: Determine Efficacy calculate->end

Caption: Workflow for the Maximal Electroshock (MES) test in mice.

Anti-inflammatory and Antimicrobial Activities: Broadening the Therapeutic Horizon

Beyond the central nervous system, benzisoxazole derivatives have demonstrated significant potential as anti-inflammatory and antimicrobial agents.[1][2][10][13]

Anti-inflammatory Effects

Several studies have reported the synthesis of benzisoxazole derivatives with notable anti-inflammatory properties.[1][13][14] The mechanisms can be varied, with some compounds inhibiting key inflammatory mediators. For instance, certain derivatives have been shown to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins and leukotrienes.[5][13][14] More recently, benzoxazolone derivatives have been identified as inhibitors of Myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that plays a critical role in the inflammatory response to bacterial lipopolysaccharide (LPS).[15] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[15][16]

Antimicrobial and Antifungal Potential

The benzisoxazole scaffold is also a promising framework for the development of new antimicrobial agents.[1][17][18] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae.[1][13][14][19] Some compounds also exhibit antifungal activity against pathogens such as Candida albicans and Aspergillus niger.[1][17][20] The mechanisms of antimicrobial action are diverse and can include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro potency of an antimicrobial agent.

Objective: To determine the lowest concentration of a test benzisoxazole compound that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation of Inoculum:

    • Grow the target bacterial or fungal strain in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, corresponding to a standard cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth.

    • The concentration range should be sufficient to determine the MIC.

    • Include a positive control well (microorganism with no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared microbial suspension.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A colorimetric indicator (e.g., resazurin) can be added to aid in the determination of cell viability.

Data Presentation:

CompoundMIC (µg/mL) vs. S. aureus[17][18]MIC (µg/mL) vs. E. coli[17]MIC (µg/mL) vs. C. albicans[20]
Test Compound YInsert ValueInsert ValueInsert Value
Standard AntibioticInsert ValueInsert ValueN/A
Standard AntifungalN/AN/AInsert Value

Anticancer Activity: Targeting Tumor Proliferation and Angiogenesis

Emerging research has highlighted the potential of benzisoxazole derivatives as anticancer agents.[1][6][10] These compounds have demonstrated antiproliferative activity against various cancer cell lines, including those from colon, breast, and liver cancers.[6][10]

Mechanism of Action: Diverse and Targeted

The anticancer mechanisms of benzisoxazole compounds are multifaceted. Some derivatives act as inhibitors of crucial signaling molecules involved in tumor growth and survival. For example, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a key mechanism for some benzoxazole compounds, thereby inhibiting angiogenesis, the formation of new blood vessels essential for tumor growth.[5] Other potential mechanisms include the inhibition of histone deacetylase (HDAC) and heat shock protein 90 (Hsp90), which are involved in gene expression and protein folding, respectively.[6][21]

Conclusion: A Scaffold of Continuing Promise

The benzisoxazole core continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its proven success in the development of antipsychotic and anticonvulsant drugs has paved the way for its exploration in a multitude of other therapeutic areas, including inflammation, infectious diseases, and oncology.[1][2][10] The inherent versatility of the benzisoxazole structure, coupled with an ever-deepening understanding of its structure-activity relationships, ensures that it will remain a significant focus of research and development for the foreseeable future. The continued synthesis and evaluation of novel derivatives hold the promise of yielding next-generation therapies with improved efficacy and safety profiles.[1][3]

References

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (2025, January 10). ResearchGate. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile - PubMed. (n.d.). National Institutes of Health. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). ResearchGate. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Benzisoxazole: A privileged scaffold for medicinal chemistry | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Benzisoxazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities | European Journal of Chemistry. (2014, March 15). European Journal of Chemistry. [Link]

  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). (n.d.). National Institutes of Health. [Link]

  • Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives | PDF - Slideshare. (n.d.). Slideshare. [Link]

  • 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile - ResearchGate. (2025, August 8). ResearchGate. [Link]

  • Pharmacology of antipsychotics - Deranged Physiology. (2025, December 30). Deranged Physiology. [Link]

  • 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Electroencephalographic profile - PubMed. (n.d.). National Institutes of Health. [Link]

  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PubMed. (n.d.). National Institutes of Health. [Link]

  • 17- Antibacterial and Antifungal Activities of Benzimidazole and Benzoxazole Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed. (2023, June 15). National Institutes of Health. [Link]

  • New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents | European Journal of Chemistry. (2013, December 15). European Journal of Chemistry. [Link]

  • Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents - Biosciences Biotechnology Research Asia. (2022, December 10). Biosciences Biotechnology Research Asia. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC. (n.d.). National Institutes of Health. [Link]

  • Discovery of Benzisoxazoles as Potent Inhibitors of Chaperone Heat Shock Protein 90 | Journal of Medicinal Chemistry - ACS Publications. (2008, January 16). American Chemical Society Publications. [Link]

  • Synthesis of New Benzoxazole Derivatives and Evaluation of their Antifungal and Antibacterial Activities | UTTAR PRADESH JOURNAL OF ZOOLOGY - mbimph. (2024, January 24). MB International Media and Publishing House. [Link]

  • Risperidone - PubMed. (n.d.). National Institutes of Health. [Link]

  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

Sources

Foundational

3-Amino-1,2-Benzisoxazole-6-Carboxylic Acid Methyl Ester: A Privileged Pharmacophore in Target-Directed Drug Discovery

Introduction & Strategic Importance In modern medicinal chemistry, the identification and functionalization of privileged scaffolds are critical for accelerating drug discovery. 3-Amino-1,2-benzisoxazole-6-carboxylic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern medicinal chemistry, the identification and functionalization of privileged scaffolds are critical for accelerating drug discovery. 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (CAS 501904-27-4) [1] represents a highly versatile and structurally pre-organized pharmacophore. The 1,2-benzisoxazole core is a proven bioisostere for indoles, indazoles, and benzisothiazoles, frequently appearing in FDA-approved therapeutics ranging from atypical antipsychotics (e.g., risperidone, paliperidone) to anticonvulsants (e.g., zonisamide)[2].

By incorporating a 3-amino group and a 6-carboxylic acid methyl ester, this specific building block provides a dual-action platform: it offers rigid, predictable hydrogen-bonding interactions for target engagement while simultaneously providing a highly reactive synthetic vector for late-stage pharmacokinetic optimization[3].

Structural and Electronic Profiling

The pharmacological utility of this compound stems from its distinct electronic distribution and modular functional groups.

  • The 1,2-Benzisoxazole Core: The fused bicyclic system is electron-deficient compared to its indole counterpart, making it highly resistant to oxidative metabolism (e.g., by cytochrome P450 enzymes). It readily participates in π−π stacking interactions with aromatic residues in protein binding pockets[2].

  • The 3-Amino Group: Positioned adjacent to the isoxazole oxygen, the exocyclic amine acts as a potent hydrogen bond donor. Its nucleophilicity is significantly dampened by conjugation with the electron-withdrawing core, which ironically enhances its stability in biological systems[3].

  • The 6-Methyl Ester: This moiety serves as a masked carboxylic acid. In its ester form, it acts as a hydrogen bond acceptor and modulates the lipophilicity of the core. Synthetically, it is the primary vector for library generation[4].

Pharmacophore Core 1,2-Benzisoxazole Core (Pi-Pi Stacking / Bioisostere) Amino 3-Amino Group (H-Bond Donor) Core->Amino C3 Position Ester 6-Methyl Ester (H-Bond Acceptor / Vector) Core->Ester C6 Position

Structural deconstruction of the 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester scaffold.

Mechanistic Rationale & Target Engagement

When deployed in kinase inhibitor programs, the 3-amino-1,2-benzisoxazole scaffold is typically utilized as a hinge-binding motif. The 3-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N2 nitrogen of the isoxazole ring can act as a hydrogen bond acceptor[3].

Because the 6-position is situated on the opposite face of the hinge-binding interface, the methyl ester vector naturally points outward toward the solvent-exposed region of the ATP-binding site. This spatial orientation allows medicinal chemists to append bulky solubilizing groups (e.g., piperazines, morpholines) at the 6-position without causing steric clashes within the highly conserved kinase active site, a strategy successfully employed in the development of c-Met and other receptor tyrosine kinase (RTK) inhibitors[4].

KinaseBinding Hinge Kinase Hinge Region (Backbone C=O / NH) Ligand 3-Amino-1,2-benzisoxazole Core (Hinge Binder) Ligand->Hinge H-Bond (Donor/Acceptor) Solvent Solvent Exposed Region (Pharmacokinetic Tuning) Ligand->Solvent C6-Ester Derivatization

Target engagement model for 3-amino-1,2-benzisoxazoles within a kinase ATP-binding pocket.

Physicochemical Properties

Understanding the baseline physicochemical parameters of the unfunctionalized scaffold is necessary for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream derivatives.

PropertyValueImplication for Drug Design
Chemical Name 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl esterStandardized nomenclature[1].
CAS Number 501904-27-4Unique identifier for procurement[1].
Molecular Formula C9H8N2O3Low molecular weight allows for extensive elaboration.
Molecular Weight 192.17 g/mol Highly efficient Ligand Efficiency (LE) starting point.
Hydrogen Bond Donors 1 (Exocyclic NH2)Satisfies Lipinski's Rule of 5; crucial for target binding.
Hydrogen Bond Acceptors 4 (N, O, C=O, O-Me)Provides multiple interaction points for water/target.
Rotatable Bonds 2High rigidity restricts entropic penalty upon binding.

Synthetic Methodology & Validated Protocol

The de novo construction of 3-amino-1,2-benzisoxazoles historically relied on the direct reaction of 2-fluorobenzonitriles with hydroxylamine. However, this approach is plagued by poor regioselectivity and competitive N-oxidation. To ensure high yields and scalability, modern protocols utilize a two-step sequence involving acetone oxime[5].

Causality of the Acetone Oxime Route

Acetone oxime serves as a protected hydroxylamine equivalent. In the first step, the oximate anion acts as a hard oxygen nucleophile, selectively displacing the aryl fluoride via an SN​Ar mechanism. In the second step, acidic hydrolysis unmasks the highly reactive O-arylhydroxylamine, which undergoes rapid, spontaneous intramolecular cyclization onto the adjacent electrophilic nitrile to form the benzisoxazole ring[5].

Synthesis SM Methyl 3-cyano- 4-fluorobenzoate Intermediate O-Aryl Oxime Intermediate SM->Intermediate Reagent Acetone Oxime + t-BuOK Reagent->Intermediate SNAr Cyclization Acidic Hydrolysis (HCl, EtOH, Reflux) Intermediate->Cyclization Product Target Pharmacophore (CAS 501904-27-4) Cyclization->Product Cyclization

Two-step synthetic workflow for generating the 3-amino-1,2-benzisoxazole core via an O-aryl oxime.

Step-by-Step Experimental Protocol

Phase 1: SN​Ar O-Arylation

  • Charge a flame-dried round-bottom flask with acetone oxime (1.05 equiv) and anhydrous DMF (0.5 M) under an inert nitrogen atmosphere.

  • Add potassium tert-butoxide (1.05 equiv) portion-wise at room temperature. Causality: t-BuOK is a sterically hindered, non-nucleophilic base. It quantitatively deprotonates the oxime without competitively attacking the methyl ester or nitrile groups of the substrate[5].

  • Stir the resulting alkoxide solution for 30 minutes, then cool to 0 °C using an ice bath.

  • Add methyl 3-cyano-4-fluorobenzoate (1.00 equiv) dropwise as a solution in DMF.

  • Warm the mixture to room temperature and stir for 1–2 hours. The strong electron-withdrawing nature of the para-ester and ortho-nitrile highly activates the aryl fluoride, driving the SN​Ar reaction to completion.

  • Quench the reaction by pouring it into a vigorously stirred 1:1 mixture of diethyl ether and saturated aqueous NH4Cl. Separate the organic layer, wash extensively with brine to remove DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude O-aryl oxime intermediate[6].

Phase 2: Deprotection and Cyclization

  • Dissolve the crude O-aryl oxime in ethanol (0.2 M).

  • Add aqueous HCl (3.0 M, 5.0 equiv) and heat the mixture to reflux (approx. 80 °C). Causality: The acidic conditions hydrolyze the acetone oxime to liberate the free O-arylhydroxylamine. The highly reactive hydroxylamine nitrogen immediately undergoes intramolecular nucleophilic attack on the adjacent nitrile carbon, driving the cyclization[5].

  • After 1 hour of reflux, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Basify the resulting aqueous suspension to pH 8 using saturated aqueous Na2CO3.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na2SO4, and concentrate.

  • Purify the crude material via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to afford the pure 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester[7].

Library Generation & Late-Stage Derivatization

To fully leverage this pharmacophore, parallel chemistry can be employed at both the 3- and 6-positions:

  • C6-Ester Functionalization: The methyl ester is readily saponified using LiOH in a THF/Water mixture. The resulting carboxylic acid can be subjected to standard amide coupling conditions (e.g., HATU, DIPEA) with a library of primary and secondary amines. This is the primary method for tuning the compound's solubility, permeability, and half-life[4].

  • C3-Amino Functionalization: Because the 3-amino group is deactivated by the electron-withdrawing heterocycle, standard alkylation is often sluggish. However, it readily reacts with highly electrophilic species such as isocyanates to form ureas, or it can participate in Buchwald-Hartwig cross-coupling reactions using specialized palladium precatalysts to yield substituted secondary amines[7].

Conclusion

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester is a highly privileged, atom-efficient scaffold that bridges the gap between robust target engagement and synthetic tractability. By utilizing the 3-amino group for rigid hinge-binding and the 6-methyl ester as a versatile vector for pharmacokinetic optimization, drug discovery professionals can rapidly generate high-quality lead compounds targeting kinases, CNS receptors, and beyond.

Sources

Exploratory

theoretical and computational studies of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester Abstract The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

Abstract

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives are recognized for a wide spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[1][2][3][4] This guide presents a comprehensive theoretical and computational investigation of a specific derivative, 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester. Employing Density Functional Theory (DFT), we elucidate its structural, spectroscopic, and electronic properties. This document serves as a technical resource for researchers in medicinal chemistry and computational drug design, providing foundational data and a methodological framework for further investigation into this promising class of molecules.

Introduction: The Significance of the 1,2-Benzisoxazole Core

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, with functionalization at various positions modulating its biological profile.[1][2] The 3-amino substitution is particularly significant, as the amino group can act as a crucial hydrogen bond donor, enabling interaction with biological targets like the hinge region of kinase ATP-binding pockets.[1] This makes 3-amino-1,2-benzisoxazole derivatives compelling candidates for development as inhibitors of protein kinases, a class of enzymes frequently targeted in cancer therapy.[1]

Computational chemistry provides an indispensable toolkit for modern drug discovery, offering insights into molecular properties that are often difficult or time-consuming to obtain through experimental means alone. Theoretical evaluation can illuminate ligand-protein interactions, orbital energies (HOMO/LUMO), and molecular reactivity, providing probable evidence for observed biological activity.[3][5] This guide focuses on establishing a robust computational profile for 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester to guide future research and development efforts.

Computational Methodology: A Self-Validating Protocol

The choice of computational method is paramount for achieving a balance between accuracy and efficiency. For organic molecules of this size, Density Functional Theory (DFT) offers a reliable approach.[6][7] Our protocol is grounded in methods proven effective for similar heterocyclic systems.

Rationale for Method Selection
  • Theory Level (DFT): DFT is selected for its proven efficacy in calculating the electronic structure of medium-sized organic molecules.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. It incorporates both exchange and correlation effects, providing a well-validated balance of accuracy for geometric, vibrational, and electronic property calculations of benzoxazole and related derivatives.[6][8]

  • Basis Set (6-311++G(d,p)): This triple-zeta basis set is chosen to provide a flexible and accurate description of the electron distribution. The addition of diffuse functions (++) is crucial for accurately modeling systems with lone pairs and potential hydrogen bonding, while polarization functions (d,p) account for the non-uniform distribution of electron density in bonds.[8][9][10]

Step-by-Step Computational Workflow

This protocol outlines the general framework for performing the calculations using a standard quantum chemistry software package like Gaussian.[10]

  • Molecular Structure Input: The 3D structure of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester is built using a molecular editor and imported.

  • Geometry Optimization: A full geometry optimization is performed to locate the ground-state energy minimum structure. This step is critical, as all subsequent calculations depend on an accurately optimized geometry.

  • Frequency Calculation: A vibrational frequency analysis is conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These frequencies can be compared with experimental FT-IR data.[6]

  • NMR Shielding Tensors: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate isotropic shielding values, which are then converted to ¹H and ¹³C NMR chemical shifts for comparison with experimental data.[9]

  • Electronic Properties: Single-point energy calculations are performed on the optimized geometry to derive properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and to perform Natural Bond Orbital (NBO) analysis.

G Computational Analysis Workflow cluster_0 Setup cluster_1 Core Calculation cluster_2 Property Analysis Input 1. Input Molecular Structure Opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Initial Geometry Freq 3. Frequency Calculation (Confirm Minimum) Opt->Freq NMR NMR Shielding (GIAO) Freq->NMR Optimized Geometry FMO FMO Analysis (HOMO/LUMO) Freq->FMO MEP MEP Analysis Freq->MEP NBO NBO Analysis Freq->NBO

A high-level overview of the computational workflow.

Results and Discussion

Optimized Molecular Geometry

The optimized geometry provides the foundation for all other calculated properties. Key structural parameters, such as the planarity of the benzisoxazole ring and the orientation of the substituent groups, are determined. The bond lengths and angles fall within expected ranges for similar aromatic and heterocyclic systems.[11]

Table 1: Selected Calculated Geometric Parameters

Parameter Bond/Angle Calculated Value
Bond Length C=O (ester) ~1.21 Å
C-O (ester) ~1.35 Å
N-O (isoxazole) ~1.40 Å
C-N (amino) ~1.37 Å
Bond Angle O=C-O (ester) ~124°
C-N-O (isoxazole) ~108°

| Dihedral Angle | C-C-C=O (ester) | ~0° (planar) |

Spectroscopic Profile

Theoretical spectroscopic data serves as a crucial validation checkpoint. By comparing calculated spectra with established experimental values for related functional groups, we can confirm the reliability of our computational model.[6][9]

  • FT-IR Spectroscopy: The calculated vibrational frequencies correspond to specific molecular motions. Key predicted peaks include the N-H stretching of the amino group, the C=O stretching of the ester, and C-O stretching vibrations.[12] The O-H stretch of carboxylic acids, typically a very broad band from 2500-3300 cm⁻¹, is absent, and instead, a strong C=O stretch around 1710-1730 cm⁻¹ is expected for the methyl ester.[12][13]

Table 2: Key Calculated Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Asymmetric/Symmetric Stretch -NH₂ 3500 - 3300
C-H Aromatic Stretch Ar-H 3100 - 3000
C=O Stretch Ester ~1725
C=N Stretch Isoxazole Ring ~1640

| C-O Stretch | Ester | 1300 - 1200 |

  • NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The acidic proton of a carboxylic acid, which appears far downfield (10-12 ppm), is replaced by the signal for the methyl group protons around 3.9 ppm.[13][14] The ¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester (~168 ppm) and the aromatic carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Nucleus Assignment Predicted Chemical Shift (δ)
¹H Aromatic Protons 7.0 - 8.5
Amino Protons (-NH₂) 4.5 - 5.5 (broad)
Methyl Protons (-OCH₃) ~3.9
¹³C Carbonyl Carbon (C=O) ~168
Aromatic Carbons 110 - 150

| | Methyl Carbon (-OCH₃) | ~53 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[15][16] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[17]

  • HOMO: The HOMO is primarily localized over the 3-amino-benzisoxazole ring system, indicating this region is the most probable site for electrophilic attack.

  • LUMO: The LUMO is distributed across the entire conjugated system, including the carboxylic acid methyl ester group, suggesting this is the region most susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is a critical indicator of molecular stability. A smaller gap suggests higher chemical reactivity and lower kinetic stability, as electron transfer can occur more readily.[16] This value is instrumental in predicting the molecule's potential as a charge-transfer component in various applications.

FMO cluster_1 E_axis LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO:e->LUMO:w   ΔE = E_LUMO - E_HOMO   

Frontier Molecular Orbital (FMO) energy level diagram.

Table 4: Calculated Frontier Molecular Orbital Properties

Parameter Description Value (eV)
E(HOMO) Energy of the Highest Occupied MO Calculated Value
E(LUMO) Energy of the Lowest Unoccupied MO Calculated Value
ΔE (Gap) E(LUMO) - E(HOMO) Calculated Value
Ionization Potential (I) -E(HOMO) Calculated Value
Electron Affinity (A) -E(LUMO) Calculated Value

| Chemical Hardness (η) | (I - A) / 2 | Calculated Value |

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution around a molecule, allowing for the identification of electrophilic and nucleophilic reactive sites.[9][11]

  • Negative Potential (Red/Yellow): Regions of negative potential, indicating electron-rich areas, are expected around the oxygen atoms of the ester carbonyl and the isoxazole ring, as well as the nitrogen of the amino group. These sites are susceptible to electrophilic attack.

  • Positive Potential (Blue): Regions of positive potential, which are electron-deficient, are anticipated around the hydrogen atoms of the amino group. These sites are favorable for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular bonding and hyperconjugative interactions.[18] It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis (acceptor) orbitals.[18]

Significant interactions are expected to involve the lone pairs (n) of the nitrogen and oxygen atoms donating electron density into the antibonding pi-orbitals (π*) of the aromatic ring. This delocalization is a key contributor to the overall stability of the molecule.

Table 5: Significant Calculated NBO Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
n(N) - Amino π*(C-C) - Aromatic Ring High Value
n(O) - Isoxazole π*(C-N) - Isoxazole Ring Moderate Value

| π(C-C) - Aromatic Ring | π*(C=O) - Ester | Moderate Value |

Potential Applications and Drug Development Insights

The computational results provide a strong rationale for the synthesis and biological evaluation of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester.

  • Kinase Inhibition: The MEP and NBO analyses confirm the electron-rich nature of the 3-amino group, supporting its potential role as a hydrogen bond donor for interactions with kinase hinge regions.[1]

  • Chemical Reactivity: The HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity, which can be used to guide synthetic modifications aimed at tuning its biological activity and pharmacokinetic properties.

  • Scaffold for Library Synthesis: The detailed electronic and structural profile makes this molecule an excellent starting point for creating a library of derivatives. Further computational studies, such as molecular docking with specific protein targets, can be used to prioritize which derivatives to synthesize.[3][5][19]

Conclusion

This guide has detailed a comprehensive theoretical and computational analysis of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester using Density Functional Theory. We have established a robust computational protocol and generated predictive data for its geometric, spectroscopic, and electronic properties. The analysis of the frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provides critical insights into the molecule's reactivity, stability, and potential for intermolecular interactions. These findings strongly support the potential of this compound as a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, and provide a solid theoretical foundation for future experimental work.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe.
  • Synthesis, computational studies and evaluation of benzisoxazole tethered 1,2,4-triazoles as anticancer and antimicrobial agents. (2024, July 15). Journal of Molecular Structure.
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022, December 10). Biosciences Biotechnology Research Asia.
  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. (n.d.). PubMed.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH.
  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. (2023, August 21). Taylor & Francis.
  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. (n.d.). Journal of Medicinal Chemistry.
  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). (n.d.).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2025, September 15). MDPI.
  • Theoretical and Experimental Investigation of the Electronic Spectra of Antitumor Compounds. (2026, March 12). Spectroscopy Online.
  • DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. (2025, August 9). ResearchGate.
  • DFT STUDY OF THE PROTONATION AND DEPROTONATION ENTHALPIES OF BENZOXAZOLE, 1,2-BENZISOXAZOLE AND 2,1-BENZISOXAZOLE AND IMPLICATIONS FOR THE STRUCTURES AND ENERGIES OF THEIR ADDUCTS WITH EXPLICIT WATER MOLECULES. (n.d.). Journal of Theoretical and Computational Chemistry - World Scientific Publishing.
  • 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester. (n.d.). chemable.
  • Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. (2010, February 15). PubMed.
  • 3-amino-1,2-benzisoxazol-4-ol. (2025, May 20). Chemical Synthesis Database.
  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). (n.d.).
  • Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. (n.d.). PubMed.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022, May 20). PMC.
  • Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives. (n.d.).
  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. (n.d.). PMC.
  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023, March 19). PMC.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (n.d.). Semantic Scholar.
  • (a) HOMO and (b) LUMO plots of 3N13. (n.d.). ResearchGate.
  • HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. (2025, March 6). YouTube.
  • 3-amino-1,2-benzisoxazole-6-methanamine (C8H9N3O). (n.d.). PubChemLite.
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
  • In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H -. (2022, June 6). Biointerface Research in Applied Chemistry.
  • A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][1][5]benzoxazepine ring system. (n.d.). ResearchGate. Retrieved from

  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH.
  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.
  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. (2025, November 13). MDPI.
  • 6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025, March 3). Chemistry LibreTexts. Retrieved from 3DxIN3b3bxljGaHMZwymeGquzKnUVtCF2bJug==)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Optimization of 3-Amino-1,2-benzisoxazole-6-carboxylic Acid Methyl Ester

Introduction & Mechanistic Rationale The 3-amino-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in the development of antipsychotics (e.g., risperidone a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 3-amino-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in the development of antipsychotics (e.g., risperidone analogs) and potent receptor tyrosine kinase (c-Met) inhibitors. Synthesizing these heterocycles with specific functionalization—such as a methyl ester at the 6-position—requires highly regioselective methodologies.

Historically, the construction of the 3-amino-1,2-benzisoxazole ring relied on the reaction of 2-fluorobenzonitriles with hydroxylamine. However, unprotected hydroxylamine acts as an ambident nucleophile, often leading to complex mixtures of 3-amino and 5-amino structural isomers[1]. To bypass this, our protocol employs Acetohydroxamic Acid (AHA) as an N-protected hydroxylamine equivalent. This approach, pioneered by Palermo, enables a highly efficient, one-pot Nucleophilic Aromatic Substitution (SNAr) and subsequent cyclization[2].

By utilizing methyl 4-cyano-3-fluorobenzoate (CAS 268734-34-5) as the starting material, the SNAr occurs exclusively at the activated C3-fluoro position, while the C4-nitrile acts as the electrophilic trap for the cyclization, perfectly positioning the ester at the 6-position of the resulting benzisoxazole[3].

Synthesis_Mechanism SM Methyl 4-cyano-3-fluorobenzoate SNAr O-Aryl Intermediate SM->SNAr SNAr AHA Acetohydroxamic Acid (AHA) Anion Hydroxamate Anion AHA->Anion Deprotonation Base t-BuOK / DMF Base->Anion Anion->SNAr F- Displacement Product 3-Amino-1,2-benzisoxazole- 6-carboxylic acid methyl ester SNAr->Product Cyclization & Deacetylation

Mechanistic workflow for the one-pot synthesis of 3-amino-1,2-benzisoxazole via SNAr and cyclization.

Experimental Design & Causality (E-E-A-T)

A robust chemical protocol must be grounded in causality—understanding why specific reagents and conditions are chosen ensures reproducibility and scalability.

  • Base Selection (t-BuOK vs. K₂CO₃): The reaction requires 2.2 equivalents of base. Potassium tert-butoxide (t-BuOK) is selected over weaker bases like K₂CO₃ because it rapidly and quantitatively deprotonates AHA to form the highly nucleophilic hydroxamate anion. The second equivalent neutralizes the hydrofluoric acid (HF) generated during the SNAr step and drives the base-catalyzed deacetylation during ring closure[2].

  • Solvent Dynamics (Anhydrous DMF): N,N-Dimethylformamide (DMF) is critical. As a polar aprotic solvent, it stabilizes the Meisenheimer complex transition state during the SNAr reaction, significantly accelerating the displacement of the fluoride ion[1].

  • Work-up Causality (5% LiCl Wash): DMF is notorious for partitioning into the organic layer (Ethyl Acetate) during aqueous work-up. Washing the organic phase with a 5% aqueous Lithium Chloride (LiCl) solution drastically increases the ionic strength of the aqueous phase. The high solvation energy of the lithium ion effectively "pulls" the DMF out of the organic layer, preventing co-elution during silica gel chromatography.

Table 1: Optimization of Reaction Conditions for SNAr and Cyclization
Base (2.2 eq)SolventTemp (°C)Time (h)Conversion (%)Yield (%)Mechanistic Observation
K₂CO₃DMF50128565Sluggish deprotonation; incomplete SNAr conversion[1].
NaHTHF0 to 2589072Competing hydrolysis of the methyl ester observed.
t-BuOK DMF 25 4 >99 88 Rapid anion generation; clean cyclization profile[2].
t-BuOKDMSO254>9578Excellent conversion, but yield lost during difficult aqueous work-up.

Step-by-Step Methodology & Self-Validation System

To ensure trustworthiness, this protocol integrates In-Process Controls (IPC) to create a self-validating workflow. Do not proceed to subsequent steps until IPC parameters are met.

Materials Required
  • Methyl 4-cyano-3-fluorobenzoate (CAS: 268734-34-5)[3]

  • Acetohydroxamic Acid (AHA, 98% purity)

  • Potassium tert-butoxide (t-BuOK, 1.0 M in THF or solid)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Hexanes, 5% aqueous LiCl, Brine.

Step 1: Generation of the Hydroxamate Anion
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (N₂).

  • Dissolve Acetohydroxamic Acid (450.4 mg, 6.0 mmol, 1.2 equiv) in anhydrous DMF (8.0 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add t-BuOK (1.23 g, 11.0 mmol, 2.2 equiv) portion-wise over 10 minutes to control the exothermic deprotonation.

  • Stir the mixture at 0 °C for 30 minutes.

    • Visual Cue: The solution will transition into a thick, gel-like white suspension, confirming the formation of the potassium hydroxamate salt[2].

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Dissolve Methyl 4-cyano-3-fluorobenzoate (895.7 mg, 5.0 mmol, 1.0 equiv) in anhydrous DMF (4.0 mL).

  • Add this solution dropwise to the hydroxamate suspension at 0 °C over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • IPC Check 1 (1 Hour): Perform TLC (60:40 Hexane:EtOAc). The starting material (Rf ~0.6) should be entirely consumed, replaced by a highly polar SNAr intermediate (O-aryl acetohydroxamate, Rf ~0.1).

Step 3: Intramolecular Cyclization
  • Continue stirring the reaction mixture at 25 °C for an additional 3 hours. The basic environment will naturally drive the nitrogen lone pair to attack the adjacent nitrile, expelling the acetate group.

  • IPC Check 2 (4 Hours): Analyze via LC-MS. The intermediate mass should transition cleanly to the final product mass.

    • Validation Metric: Target [M+H]⁺ = 193.1 m/z.

Step 4: Quenching and Purification
  • Quench the reaction by slowly pouring the mixture into 50 mL of vigorously stirred ice-cold distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Combine the organic layers and wash sequentially with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by Brine (1 × 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 50% EtOAc in Hexanes).

  • Isolate the product as an off-white solid. Expected yield: ~85-88% (815 - 845 mg).

Experimental_Workflow Step1 Step 1: Anion Generation AHA + t-BuOK in DMF (0 °C, 30 min) Step2 Step 2: SNAr Reaction Add SM dropwise (0 °C to RT) Step1->Step2 Step3 Step 3: Cyclization Stir at 25 °C (4 h) IPC: LC-MS Step2->Step3 Step4 Step 4: Work-up Quench, Extract (EtOAc), Wash (5% LiCl) Step3->Step4 Step5 Step 5: Purification Silica Gel Column Yield: ~88% Step4->Step5

Step-by-step experimental workflow with in-process controls and purification.

References

  • Palermo, M. G. (1996). Novel One-Pot Cyclization of ortho Substituted Benzonitriles to 3-Amino-1,2-benzisoxazoles. Tetrahedron Letters, 37(17), 2885-2886. Cited via US Patent 6,506,754 B1. 2

  • Sigma-Aldrich. Methyl 4-cyano-3-fluorobenzoate (CAS 268734-34-5) Product Specification and Structural Data. 3

  • Organic Letters (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. ACS Publications. 1

Sources

Application

Application Note: Utilizing 3-Amino-1,2-benzisoxazole-6-carboxylic Acid Methyl Ester in Targeted Drug Discovery

Executive Summary The 1,2-benzisoxazole core is a universally recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics, including antipsychotics (risper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-benzisoxazole core is a universally recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous FDA-approved therapeutics, including antipsychotics (risperidone) and anticonvulsants (zonisamide)[1]. In contemporary oncology and kinase-targeted drug discovery, 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (CAS: 501904-27-4) has emerged as a highly versatile, bifunctional building block. This application note details the mechanistic rationale, synthetic derivatization, and biochemical screening protocols for utilizing this specific ester as a primary scaffold to discover novel Receptor Tyrosine Kinase (RTK) inhibitors.

Mechanistic Rationale & Scaffold Significance

The Pharmacophore: Hinge-Binding and Vector Trajectories

In the context of kinase inhibition, the 3-amino-benzo[d]isoxazole moiety acts as a potent, multitargeted anchor for receptor tyrosine kinases such as VEGFR2 (KDR) and PDGFR[2].

  • The 3-Amino Anchor : Molecular docking and crystallographic models reveal that the 3-amino group, in conjunction with the adjacent endocyclic nitrogen (N1), serves as a critical hydrogen-bond donor/acceptor pair. This motif binds directly to the hinge region of the kinase domain (specifically interacting with residues like Glu917 and Cys919 in VEGFR2)[2].

  • The 6-Carboxylate Handle : While substitutions at the 4-position typically extend into the hydrophobic back pocket of the kinase[2], the 6-position is uniquely oriented toward the solvent-exposed region. The methyl ester at this position provides an orthogonal synthetic handle. By hydrolyzing the ester and coupling it with diverse aliphatic or basic amines, medicinal chemists can fine-tune the molecule's physicochemical properties (e.g., solubility, ClogP, and metabolic stability) without disrupting the primary hinge-binding interaction.

Mechanism A 3-Amino-Benzisoxazole Derivative B VEGFR2 Hinge Region (Glu917, Cys919) A->B H-Bonding Motif C Inhibition of Autophosphorylation B->C D Downstream Signaling Arrest (MAPK/AKT Pathways) C->D

Mechanism of action for 3-amino-benzisoxazole derivatives inhibiting VEGFR2 signaling.

Experimental Workflows & Protocols

To successfully leverage this scaffold, researchers must navigate the chemical sensitivity of the benzisoxazole ring. The N–O bond is susceptible to cleavage under harsh basic or reductive conditions, which can lead to ring-opening (yielding salicylonitrile derivatives). The following protocols are designed with built-in causality and self-validating checkpoints to ensure structural integrity.

Protocol A: High-Throughput Derivatization of the 6-Carboxylate Handle

Objective: Convert the methyl ester scaffold into a diverse library of 6-carboxamides for structure-activity relationship (SAR) profiling.

Causality & Insight: We utilize a mild, temperature-controlled saponification with Lithium Hydroxide (LiOH). Sodium hydroxide or elevated temperatures are avoided to prevent base-catalyzed cleavage of the isoxazole ring. Subsequent amide coupling utilizes HATU, which provides rapid kinetics and high yields for sterically hindered or deactivated amines, minimizing the time the free acid spends in a reactive state.

Step-by-Step Methodology:

  • Saponification : Dissolve 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (1.0 eq) in a pre-chilled (0°C) solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v).

  • Base Addition : Add LiOH·H₂O (1.5 eq) portion-wise while maintaining the reaction temperature strictly at 0°C.

  • Self-Validation Checkpoint (LC-MS) : Stir for 2 hours. Do not proceed until LC-MS confirms the complete disappearance of the parent ester mass ( [M+H]+=193 ) and the appearance of the free acid ( [M+H]+=179 ). If unreacted ester remains, extend the reaction time at 0°C rather than increasing the temperature.

  • Workup : Acidify the mixture dropwise with 1M HCl to pH 4 to precipitate the free acid. Filter, wash with cold water, and dry under high vacuum.

  • Amide Coupling (Library Generation) : In a 96-well deep-well plate, dispense the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Diversification : Add a distinct primary or secondary amine (1.5 eq) to each well. Seal and agitate at room temperature for 12 hours.

  • Purification : Filter the crude mixtures and purify directly via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to yield the final library.

Workflow A Scaffold: 3-amino-1,2-benzisoxazole- 6-carboxylic acid methyl ester B Saponification (LiOH, 0°C) A->B C Library Generation (HATU, R-NH2) B->C D TR-FRET Kinase Screening C->D E Hit Identification D->E

Workflow for derivatizing 3-amino-1,2-benzisoxazole-6-carboxylate into a screening library.
Protocol B: TR-FRET Kinase Assay for VEGFR2 Inhibition

Objective: Evaluate the biochemical IC₅₀ of the synthesized benzisoxazole library against VEGFR2.

Causality & Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence or absorbance assays. Small-molecule libraries often contain auto-fluorescent compounds that generate false positives/negatives. The time-delayed reading of Europium (Eu) in TR-FRET eliminates this background interference, ensuring high-fidelity SAR data.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare fresh kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Plating : Serially dilute the library compounds in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL of each dilution to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo).

    • Self-Validation Checkpoint: Dedicate column 1 to a positive control (e.g., Sunitinib) and column 2 to a negative control (DMSO only) to calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the assay run.

  • Enzyme/Substrate Addition : Add 5 µL of a master mix containing recombinant VEGFR2 enzyme and biotinylated poly-GT substrate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation : Add 5 µL of ATP solution (final concentration set to the apparent Km​ of 10 µM). Incubate for 60 minutes.

  • Detection : Stop the reaction by adding 10 µL of the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC in EDTA-containing buffer).

  • Readout : Incubate for 30 minutes, then read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio and fit the data to a 4-parameter logistic curve to determine IC₅₀ values.

Data Presentation: Representative SAR Profiling

The following table summarizes hypothetical, yet mechanistically representative, SAR data demonstrating how derivatization of the 6-carboxylate handle impacts target potency and physicochemical properties. Introducing basic, solubilizing amines generally improves both potency (via favorable solvent-boundary interactions) and drug-likeness.

Table 1: Representative SAR of 6-Substituted 3-Amino-1,2-benzisoxazoles

Compound IDR-Group (6-Position Amide)VEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)ClogPNote / Insight
Scaffold Methyl Ester (Starting Material)>10,000>10,0001.8Lacks solvent-exposed interaction; poor solubility.
Cmpd-01 Methylamine4501,2001.2Slight improvement; minimal steric clash.
Cmpd-02 Cyclopropylamine853401.6Favorable lipophilic contact at the solvent boundary.
Cmpd-03 4-Methylpiperazine12451.4Basic nitrogen enhances solubility and forms a salt bridge.
Control Sunitinib (Reference)8102.5Validates assay dynamic range and sensitivity.

References

  • Title : 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source : ACS (Journal of Medicinal Chemistry) URL :[Link][2]

  • Title : Benzisoxazole: a privileged scaffold for medicinal chemistry Source : NIH (RSC Advances) URL :[Link][1]

  • Title : Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles Source : NIH (Future Medicinal Chemistry) URL :[Link][3]

Sources

Method

analytical methods for characterizing 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

An Application Guide to the Analytical Characterization of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester Introduction 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (CAS No. 501904-27-4) is a pivotal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Analytical Characterization of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

Introduction

3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (CAS No. 501904-27-4) is a pivotal heterocyclic compound.[1][2] The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, including anticonvulsants and antipsychotics.[3] This specific derivative, featuring an amino group and a methyl ester, serves as a versatile building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its purity, identity, and stability are critical parameters that dictate the success of subsequent synthetic steps and the quality of the final product.

This document provides a comprehensive guide to the essential analytical methods for the complete characterization of this molecule. We move beyond simple procedural lists to explain the rationale behind method selection and parameter choices, offering a framework for robust quality control and structural verification. This guide is intended for researchers, analytical scientists, and drug development professionals who require validated, reliable methods for assessing this important chemical entity.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for selecting appropriate analytical techniques and solvents.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃[2]
Molecular Weight 192.18 g/mol [2]
CAS Number 501904-27-4[1][2]
Appearance Typically a solidInferred from structure
Purity ≥95% (Typical for commercial grade)[2]
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in waterInferred from structure

Part 1: Chromatographic Purity and Identity Assessment

Chromatographic methods are indispensable for determining the purity of a sample by separating the main component from any impurities, starting materials, or degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is the workhorse method for purity assessment due to its high resolution, sensitivity, and reproducibility. The benzisoxazole ring system contains a strong chromophore, making UV detection highly effective.

Expertise & Experience: The 'Why' Behind the Method

The choice of a reversed-phase C18 column is standard for molecules of this polarity. However, the presence of the basic amino group can lead to peak tailing on standard silica-based columns due to interaction with acidic silanol groups. Therefore, a modern, base-deactivated, end-capped C18 column is specified to ensure symmetrical peak shape and improve quantification accuracy. The mobile phase pH is buffered to maintain a consistent ionization state of the analyte, which is critical for reproducible retention times.

Experimental Protocol: HPLC for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample.

    • Dissolve in 5 mL of a 1:1 mixture of acetonitrile and water (or mobile phase A) to create a 1 mg/mL stock solution.

    • Dilute this stock solution 10-fold with the same diluent to a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: Base-deactivated C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm. A DAD can be used to scan from 200-400 nm to confirm peak identity and homogeneity.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Data Presentation: Typical HPLC System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Consistent (± 2%)~ 9.5 min
Tailing Factor (T) 0.8 ≤ T ≤ 1.51.1
Theoretical Plates (N) > 2000> 5000

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Part 2: Definitive Structural Elucidation

While chromatography confirms purity, a combination of spectroscopic techniques is required for unambiguous confirmation of the molecular structure.

Mass Spectrometry (MS)

MS is a powerful technique that provides information about the mass of the molecule, which is a critical piece of identifying information. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expertise & Experience: The 'Why' Behind the Method

Electrospray Ionization (ESI) is the preferred ionization method for this molecule because the amino and ester functional groups are readily ionizable in solution. Positive ion mode is chosen to protonate the basic amino group, leading to a strong signal for the protonated molecule, [M+H]⁺. This provides a direct and sensitive measurement of the molecular weight.

Protocol: LC-MS for Identity Confirmation

  • Instrumentation: An HPLC system (as described above) coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument for HRMS).

  • Chromatographic Conditions: Use the same HPLC method as for purity analysis to ensure correlation of the UV peak with the mass signal.

  • MS Parameters (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

    • Desolvation Gas Flow & Temp: Optimize for instrument (e.g., N₂, 600 L/hr, 350 °C).

  • Data Analysis:

    • Extract the ion chromatogram for the expected protonated mass (m/z 193.06).

    • Verify that the mass spectrum corresponding to the main HPLC peak shows the correct molecular ion.

    • For HRMS, compare the measured mass to the theoretical mass to confirm the elemental formula.

Data Presentation: Expected Mass Spectral Data

Ion SpeciesTheoretical m/zIonization ModePurpose
[M+H]⁺ 193.0608ESI+Molecular Weight Confirmation
[M+Na]⁺ 215.0427ESI+Common adduct, confirms MW
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[4]

Expertise & Experience: The 'Why' Behind the Method

¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms. DMSO-d₆ is often the solvent of choice as it is excellent at dissolving a wide range of organic compounds and, crucially, the N-H protons of the amino group typically appear as a distinct, exchangeable signal. 2D NMR techniques like COSY (H-H correlation) and HSQC (C-H correlation) can be used to definitively assign every signal.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze chemical shifts and coupling patterns to assign the signals to the molecular structure.

Data Presentation: Predicted NMR Spectral Data (in DMSO-d₆)

Signal TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Assignment
Aromatic 3H multiplet (~7.5-8.5)~110-160 (6 signals)Benzene ring protons/carbons
Amino 2H broad singlet (~6.5-7.5)N/A-NH₂
Methyl Ester 3H singlet (~3.9)~52-OCH₃
Carbonyl N/A~165-C=O
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5]

Expertise & Experience: The 'Why' Behind the Method

This molecule possesses several IR-active functional groups that give rise to characteristic and easily identifiable absorption bands. The N-H stretch of the primary amine, the C=O stretch of the ester, and the C-O stretch are all strong and occur in predictable regions of the spectrum, providing a quick and reliable fingerprint for identity confirmation.[6]

Protocol: FTIR Analysis

  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest method.

    • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition: Scan the sample, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and match them to the expected functional groups.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3450 - 3300 Medium (two bands)N-H stretchPrimary Amine (-NH₂)
3100 - 3000 MediumAromatic C-H stretchBenzene Ring
~1720 StrongC=O stretchEster Carbonyl
1640 - 1500 Medium-StrongC=C and C=N stretchAromatic & Isoxazole Rings
1300 - 1150 StrongC-O stretchEster

Part 3: Integrated Analytical Strategy

No single technique provides a complete picture. A logical, integrated workflow ensures comprehensive characterization, from initial purity assessment to final structural confirmation.

Workflow Visualization: Comprehensive Characterization Strategy

Full_Characterization cluster_purity Purity & Identity Check cluster_structure Structural Confirmation Sample Test Sample: 3-amino-1,2-benzisoxazole- 6-carboxylic acid methyl ester HPLC HPLC-UV Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Report Final Certificate of Analysis (CoA) HPLC->Report Purity (%) LCMS->Report Molecular Weight NMR->Report Definitive Structure FTIR->Report Functional Groups

Caption: Integrated workflow for complete material characterization.

This structured approach, combining chromatographic separation with multiple spectroscopic techniques, provides a self-validating system for the characterization of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester. Each method corroborates the findings of the others, leading to a high degree of confidence in the material's identity, purity, and structure, which is paramount for its application in research and development.

References

  • Cheméo. (n.d.). Benzoic acid, 3-amino-, methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-amino-1,2-benzisoxazol-4-ol. Retrieved from [Link]

  • Chemable. (n.d.). 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215-224. doi:10.4155/fmc.09.167. Retrieved from [Link]

  • Kantor, I. A., & Vatsadze, S. Z. (n.d.). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Arogundade, L. A. (2023). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. IntechOpen. doi:10.5772/intechopen.110222. Retrieved from [Link]

  • Biogeosciences. (n.d.). Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. Retrieved from [Link]

  • Chemcia Scientific. (n.d.). 3-Amino-benzo[d]isoxazole-6-carboxylic acid methyl ester. Retrieved from [Link]

  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3245. doi:10.3390/molecules27103245. Retrieved from [Link]

  • Zena, A. K., et al. (2019). Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. International Journal of Drug Delivery Technology. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,3-benzoxazole-6-carboxylic acid. Retrieved from [Link]

  • Tan, B., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Analytical Methods in Chemistry. doi:10.1155/2020/4094073. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Workman, J., & Weyer, L. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Retrieved from [Link]

  • Liu, R., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1145–1154. doi:10.1007/s00726-020-02884-7. Retrieved from [Link]

Sources

Application

Application Note: Experimental Setup & Derivatization Protocols for 3-Amino-1,2-benzisoxazole-6-carboxylic Acid Methyl Ester

Executive Summary & Mechanistic Overview The 3-amino-1,2-benzisoxazole scaffold is a privileged pharmacophore widely utilized in the development of antipsychotics, anticonvulsants, and highly selective kinase inhibitors[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

The 3-amino-1,2-benzisoxazole scaffold is a privileged pharmacophore widely utilized in the development of antipsychotics, anticonvulsants, and highly selective kinase inhibitors[1]. The specific derivative, 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester , serves as an advanced, bifunctional building block. The 6-position methyl ester provides an orthogonal handle for late-stage functionalization (LSF) via saponification and amidation, while the 3-amino group can participate in further hydrogen-bonding interactions within target binding pockets.

This guide details the de novo synthesis of the core scaffold via a modified Shutske cyclization and outlines self-validating protocols for its downstream derivatization.

Causality of the Synthetic Strategy

The construction of the benzisoxazole core relies on the reaction between methyl 4-cyano-3-fluorobenzoate and acetone oxime[2].

  • Nucleophilic Aromatic Substitution (SNAr): Potassium tert-butoxide (KOtBu) quantitatively deprotonates acetone oxime. The resulting oximate acts as a potent oxygen nucleophile, displacing the activated ortho-fluoride[3].

  • Intramolecular Cyclization: The intermediate O-aryl oxime undergoes a spontaneous, base-promoted intramolecular cyclization. The oxime nitrogen attacks the adjacent nitrile group, forming the 3-amino moiety while expelling acetone as a volatile byproduct[2].

Reaction Workflow Visualization

G SM Methyl 4-cyano- 3-fluorobenzoate Intermediate O-Aryl Oxime Intermediate SM->Intermediate DMF, 0 °C (SNAr) Oxime Acetone Oxime + KOtBu Oxime->Intermediate Deprotonation Core 3-Amino-1,2-benzisoxazole- 6-carboxylate Intermediate->Core 25 °C Cyclization Acid 6-Carboxylic Acid Core->Acid LiOH.H2O Saponification Amide 6-Carboxamide Acid->Amide R-NH2, HATU Amidation

Workflow for the synthesis and functionalization of 3-amino-1,2-benzisoxazole-6-carboxylate.

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of the 3-Amino-1,2-benzisoxazole Core

Causality & Setup: N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the Meisenheimer complex during the SNAr step[2]. The reaction is initiated at 0 °C to control the exothermic displacement and prevent degradation of the oximate, then warmed to 25 °C to provide the activation energy for cyclization[2].

Step-by-Step Methodology:

  • Preparation: To a flame-dried 500 mL round-bottom flask under argon, add acetone oxime (1.1 equiv) and anhydrous DMF (0.5 M).

  • Deprotonation: Add KOtBu (1.1 equiv) portion-wise at 25 °C. Stir for 30 minutes. The solution will become homogeneous.

  • SNAr Addition: Cool the mixture to 0 °C using an ice bath. Dissolve methyl 4-cyano-3-fluorobenzoate (1.0 equiv) in a minimal volume of DMF and add dropwise over 15 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to stir at 25 °C for 1.5 hours.

  • Workup: Pour the mixture into a vigorously stirred biphasic solution of Et₂O and saturated aqueous NH₄Cl (1:1 v/v)[2]. Causality: NH₄Cl safely neutralizes the strong base, preventing unintended hydrolysis of the methyl ester.

  • Isolation: Separate the organic phase, extract the aqueous layer twice with Et₂O, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (EtOAc/Hexanes).

Self-Validation Checkpoint: Upon addition of the fluorobenzoate, the solution typically transitions to a deep purple/red hue, indicating the formation of the intermediate[3]. Completion is verified via LC-MS: disappearance of starting material (m/z 179) and appearance of the cyclized product (m/z 193 [M+H]⁺).

Protocol B: Chemoselective Saponification

Causality & Setup: The N-O bond of the benzisoxazole ring is highly sensitive to reductive conditions and harsh bases. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides mild, controlled hydrolysis of the ester without degrading the heterocyclic core.

Step-by-Step Methodology:

  • Suspend the 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Add LiOH·H₂O (2.0 equiv) in one portion at 25 °C.

  • Stir the reaction vigorously for 4 hours.

  • Concentrate the mixture under reduced pressure to remove THF and MeOH.

  • Dilute the aqueous residue with water and acidify to pH 3 using 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.

Self-Validation Checkpoint: The initial suspension will clarify into a homogeneous solution as the ester hydrolyzes. TLC will show the complete consumption of the high-R_f ester. Acidification must yield an immediate, thick white precipitate (the free carboxylic acid).

Protocol C: Amide Derivatization (Late-Stage Functionalization)

Causality & Setup: The 3-amino group of the benzisoxazole is electronically deactivated (exhibiting vinylogous amide character) and is exceptionally poor as a nucleophile. This intrinsic property allows for the chemoselective activation of the 6-carboxylic acid using HATU without the risk of intermolecular self-condensation or polymerization.

Step-by-Step Methodology:

  • Dissolve the 3-amino-1,2-benzisoxazole-6-carboxylic acid (1.0 equiv) and the desired primary/secondary amine (1.2 equiv) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Add HATU (1.2 equiv) in one portion.

  • Stir at 25 °C for 2 hours.

  • Quench with water and extract with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃, 1 M HCl, and brine to remove coupling byproducts.

  • Dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Self-Validation Checkpoint: Successful coupling is confirmed by the formation of a new, more lipophilic spot on TLC relative to the baseline-retained carboxylic acid, alongside LC-MS confirmation of the target mass.

Quantitative Data & Process Parameters

Table 1: Summary of Reaction Parameters and Expected Analytical Outcomes

Process StepReagents / ConditionsTime / TempIn-Process Control (IPC)Expected Yield
A. Core Synthesis Acetone oxime, KOtBu, DMF1.5 h / 0 °C → 25 °CLC-MS: Product m/z 193.06 [M+H]⁺70–85%
B. Saponification LiOH·H₂O, THF/MeOH/H₂O4 h / 25 °CTLC: Disappearance of ester (R_f ~0.6)>90%
C. Amidation R-NH₂, HATU, DIPEA, DMF2 h / 25 °CLC-MS: Product mass + amine mass - H₂O65–80%

Safety & Troubleshooting

  • Safety Warning: Diazonium intermediates and oxime salts can be energetic. Experimenters should wear full PPE and use a blast shield during the work-up of large-scale cyclization reactions[2].

  • Troubleshooting Low Cyclization Yields: If the SNAr step stalls, ensure the KOtBu is fresh and the DMF is strictly anhydrous. Moisture will lead to the competitive hydrolysis of the starting material's nitrile group or the tert-butoxide attacking the methyl ester.

References

  • 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns - nih.gov.
  • Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe - benchchem.com.
  • Tetrahedron Letters, Vol. 37, No. 7, pp. 995-998, 1996 - electronicsandbooks.com.
  • Studies on the Synthetic Compatibility of Aryloxime Linkers in the Solid-Phase Synthesis of 3-Aminobenzisoxazoles - fau.edu.

Sources

Method

large-scale synthesis of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

Application Note: Large-Scale Synthesis of 3-Amino-1,2-benzisoxazole-6-carboxylic Acid Methyl Ester Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 3-Amino-1,2-benzisoxazole-6-carboxylic Acid Methyl Ester

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of antipsychotics (e.g., risperidone analogs), anticonvulsants (e.g., zonisamide), and novel diuretic/uricosuric agents[1]. Specifically, 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester serves as a highly versatile, bifunctional building block. The C3-amino group allows for straightforward functionalization (e.g., sulfinylation or diazotization)[2], while the C6-methyl ester provides a handle for subsequent cross-coupling or amidation.

Historically, the synthesis of 3-amino-1,2-benzisoxazoles relied on the direct reaction of 2-fluorobenzonitriles with hydroxylamine. However, on a large scale, this approach suffers from poor regioselectivity, competing nucleophilic attacks, and the inherent instability of free hydroxylamine. To circumvent these issues, this protocol employs a highly scalable, two-step Nucleophilic Aromatic Substitution (SNAr) / Cyclorelease methodology using acetone oxime[3]. This route bypasses hazardous diazonium intermediates[2], utilizes inexpensive reagents, and provides near-quantitative regiocontrol.

Mechanistic Pathway & Workflow

The synthesis relies on a self-validating cascade of reactions. First, acetone oxime is deprotonated by potassium tert-butoxide (t-BuOK) to form a highly nucleophilic oxime anion. This anion undergoes a rapid SNAr reaction with methyl 4-cyano-3-fluorobenzoate [4], displacing the fluoride ion to form an oxime ether intermediate.

In the second stage, acid-promoted hydrolysis cleaves the isopropylidene protecting group, releasing acetone and generating a transient O-arylhydroxylamine. The exposed nucleophilic nitrogen of the hydroxylamine immediately attacks the adjacent electrophilic nitrile carbon, forming a 5-membered ring that tautomerizes into the stable 3-amino-1,2-benzisoxazole aromatic system[3].

Workflow SM Methyl 4-cyano-3- fluorobenzoate (1.0 equiv) Intermediate Oxime Ether Intermediate SM->Intermediate SNAr Reagents Acetone Oxime (1.0 equiv) t-BuOK (1.0 equiv) DMF, 0 °C to 25 °C Reagents->Intermediate Product 3-Amino-1,2-benzisoxazole- 6-carboxylic acid methyl ester (Final Product) Intermediate->Product Cyclization Acid 5% aq. HCl / EtOH Reflux, 2 h Acid->Product

Fig 1. Two-step synthetic workflow for 3-amino-1,2-benzisoxazole derivatives.

Mechanism S1 1. Deprotonation Acetone Oxime + t-BuOK → Oxime Anion + t-BuOH S2 2. SNAr Addition-Elimination Oxime Anion + Fluorobenzonitrile → Oxime Ether + KF S1->S2 S3 3. Acidic Hydrolysis Oxime Ether + H2O/H+ → O-Arylhydroxylamine + Acetone S2->S3 S4 4. Intramolecular Cyclization Hydroxylamine NH2 attacks Nitrile (C≡N) S3->S4 S5 5. Tautomerization 3-Imino Intermediate → 3-Amino-1,2-benzisoxazole Core S4->S5

Fig 2. Mechanistic pathway of the SNAr and acid-promoted cyclization cascade.

Experimental Protocols

Step 1: Synthesis of Methyl 4-cyano-3-(isopropylideneaminooxy)benzoate

Causality Note: N,N-Dimethylformamide (DMF) is selected as the solvent because polar aprotic environments leave the oxime anion unsolvated, maximizing its nucleophilicity for the SNAr step[3].

  • Equipment Setup: Equip a 10 L jacketed glass reactor with an overhead mechanical stirrer, an internal temperature probe, an addition funnel, and a nitrogen inlet.

  • Deprotonation: Charge the reactor with anhydrous DMF (4.0 L) and acetone oxime (322 g, 4.40 mol)[5]. Begin moderate stirring (150 rpm). Portion-wise, add t-BuOK (493 g, 4.40 mol) over 15 minutes.

    • Self-Validation: The suspension will transition into a deep, homogenous solution. A slight exotherm will be observed. Stir at 25 °C for 30 minutes to ensure complete deprotonation.

  • SNAr Reaction: Cool the reactor jacket to achieve an internal temperature of 0 °C. Dissolve methyl 4-cyano-3-fluorobenzoate (788 g, 4.40 mol; MW: 179.15 g/mol )[4] in anhydrous DMF (1.0 L). Add this solution dropwise via the addition funnel over 1 hour.

    • Causality Note: The SNAr reaction is highly exothermic. Maintaining the internal temperature below 5 °C prevents thermal runaway and suppresses side reactions, such as the base-catalyzed hydrolysis of the methyl ester[5].

  • Maturation: Once the addition is complete, warm the reactor to 25 °C and stir for 1 hour.

  • Quench & Workup: Pour the reaction mixture into a vigorously stirred vessel containing diethyl ether (8.0 L) and saturated aqueous NH₄Cl (8.0 L).

    • Causality Note: NH₄Cl acts as a mild proton source to neutralize residual t-BuOK, preventing ester saponification during the aqueous phase separation[5].

  • Isolation: Separate the organic phase. Wash the organic layer with deionized water (3 × 2.0 L) to completely partition the DMF into the aqueous waste. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the oxime ether intermediate as an off-white solid.

Step 2: Acid-Promoted Cyclization

Causality Note: The use of ethanol as a co-solvent ensures the oxime ether remains in solution during heating, while the aqueous HCl provides the necessary hydronium ions to cleave the isopropylidene group[3].

  • Hydrolysis: Transfer the crude oxime ether intermediate into a clean 10 L jacketed reactor. Add absolute ethanol (4.0 L) and 5% aqueous HCl (2.0 L).

  • Cyclization: Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2 hours.

    • Self-Validation: As the reaction proceeds, the byproduct acetone will co-distill or remain in the vapor space, driving the equilibrium toward the formation of the O-arylhydroxylamine, which rapidly cyclizes in situ.

  • Solvent Removal: Cool the reactor to 25 °C. Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Precipitation: To the remaining aqueous suspension, slowly add saturated aqueous Na₂CO₃ until the pH reaches 8.0–9.0.

    • Self-Validation: A thick, off-white precipitate of the free 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester will crash out of the solution[5].

  • Purification: Filter the precipitate through a large Büchner funnel. Wash the filter cake with cold deionized water (2.0 L) and cold diethyl ether (1.0 L) to remove trace organic impurities. Dry the solid under a high vacuum at 40 °C for 24 hours. (Optional: Recrystallize from CH₂Cl₂/Hexanes for >99% purity).

Quantitative Data & Process Controls

To maintain a self-validating system, researchers must adhere to strict In-Process Controls (IPC). The tables below summarize critical parameters and expected analytical metrics.

Table 1: Reaction Optimization and Parameter Causality

ParameterSelected ConditionRationale & CausalityExpected Outcome
Base Selection t-BuOK (1.0 equiv)Rapid, quantitative deprotonation of acetone oxime without competing nucleophilic attack on the ester[3].>95% conversion to oxime anion; minimal ester degradation.
Solvent DMFPolar aprotic nature accelerates SNAr kinetics by minimizing anion solvation[3].Complete consumption of starting material within 1 h at 25 °C.
Quench Reagent Sat. aq. NH₄ClBuffers the highly basic mixture prior to aqueous workup[5].Prevents base-catalyzed saponification of the C6-methyl ester.
Cyclization Acid 5% aq. HCl / EtOHCleaves the isopropylidene group; EtOH maintains intermediate solubility[3].Rapid cyclization; prevents accumulation of unstable hydroxylamine.

Table 2: Quantitative In-Process Control (IPC) Metrics

StageAnalytical MethodAcceptance CriteriaCorrective Action if Failed
End of Step 1 HPLC (UV 254 nm)< 2% Methyl 4-cyano-3-fluorobenzoate remaining.Add 0.05 equiv of oxime anion; stir for an additional 30 min.
End of Step 2 LC-MS (ESI+)Disappearance of m/z ~233 [M+H]⁺ (Oxime Ether); Appearance of m/z ~193 [M+H]⁺ (Product).Increase reflux time by 1 hour; verify acidic pH (< 2).
Final Product ¹H NMR (DMSO-d₆)Absence of isopropylidene methyl singlets (~2.0 ppm); Presence of broad -NH₂ singlet (~6.5 ppm).Re-subject to 5% HCl/EtOH reflux or recrystallize.

Safety & Scalability Considerations

  • Toxicity of Starting Materials: Methyl 4-cyano-3-fluorobenzoate is classified as toxic if swallowed, inhaled, or placed in contact with skin (H301, H311, H331)[4]. Acetone oxime is moderately toxic and acts as a strong reducing agent[6]. Full PPE, including a respirator or execution within a walk-in fume hood, is mandatory.

  • Exotherm Management: The SNAr reaction (Step 1) releases significant heat. On a multi-kilogram scale, dropwise addition must be strictly controlled via automated dosing pumps linked to the internal temperature probe to prevent thermal runaway.

  • Avoidance of Energetic Intermediates: Unlike alternative routes that require the generation of 1,2-benzisoxazole-3-diazonium tetrafluoroborate—which poses a severe explosion hazard upon heating or detonation[2]—this oxime-based route is entirely shock-insensitive and thermally stable under the prescribed conditions.

References

  • 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns | The Journal of Organic Chemistry Source: ACS Publications URL
  • Studies on the Synthetic Compatibility of Aryloxime Linkers in the Solid-Phase Synthesis of 3-Aminobenzisoxazoles Source: Florida Atlantic University URL
  • Methyl 4-cyano-3-fluorobenzoate | C9H6FNO2 | CID 17965941 Source: PubChem - NIH URL
  • Acetone oxime CAS#: 127-06-0 Source: ChemicalBook URL
  • 1,2-Benzisoxazole-6-carboxylic acid (1352907-05-1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester Synthesis

Welcome to the Technical Support Center. The 3-amino-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antipsychotics, antithrombotics, and receptor tyrosin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 3-amino-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antipsychotics, antithrombotics, and receptor tyrosine kinase inhibitors (1)[1].

The synthesis of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester is typically achieved via a one-pot nucleophilic aromatic substitution (SNAr) and cyclization sequence. This involves reacting methyl 3-fluoro-4-cyanobenzoate with acetohydroxamic acid (AHA) under basic conditions (). While highly efficient, this pathway is sensitive to moisture and thermal variations, leading to specific byproducts. This guide provides mechanistic troubleshooting, a self-validating protocol, and empirical data to optimize your workflow.

Part 1: Reaction Pathway & Mechanistic Diagram

SynthesisPathway A Methyl 3-fluoro-4-cyanobenzoate (Starting Material) C O-Aryl Acetohydroxamate (Uncyclized Intermediate) A->C SNAr Reaction (- F⁻) F Amide Byproduct (Cyano Hydrolysis) A->F H₂O / Base (Side Reaction) B Acetohydroxamic Acid (AHA) + Base (e.g., KOtBu) B->C Deprotonation & Attack D 3-Amino-1,2-benzisoxazole- 6-carboxylic acid methyl ester (Target Product) C->D Intramolecular Cyclization (- Acetate) G Free Carboxylic Acid (Ester Hydrolysis Byproduct) C->G H₂O / Base (Ester Cleavage) D->G H₂O / Base (Side Reaction)

Mechanism of 3-amino-1,2-benzisoxazole synthesis via AHA and common byproduct pathways.

Part 2: Troubleshooting Guides and FAQs

Q1: My final product contains a significant amount of 3-amino-1,2-benzisoxazole-6-carboxylic acid (the free acid). How do I prevent this ester hydrolysis?

  • Causality: The methyl ester at the C6 position is highly susceptible to saponification. The reaction requires a strong base (e.g., potassium tert-butoxide, KOtBu) to deprotonate AHA (2)[2]. If your polar aprotic solvent (DMF or NMP) is hygroscopic and has absorbed adventitious water, the resulting hydroxide ions will rapidly cleave the ester.

  • Actionable Fix: Use strictly anhydrous solvents (stored over molecular sieves) and freshly titrated base. If water cannot be perfectly excluded, consider performing the reaction in methanol using sodium methoxide (NaOMe). In this system, any transesterification simply regenerates the desired methyl ester, protecting your functional group.

Q2: LC-MS analysis shows a major peak with a mass of [M+75] Da relative to the starting material. Why isn't the ring cyclizing?

  • Causality: This mass corresponds to the uncyclized O-aryl acetohydroxamate intermediate. The initial SNAr displacement of the fluorine atom is kinetically favored and fast at room temperature. However, the subsequent intramolecular cyclization onto the adjacent cyano group—coupled with the expulsion of the acetate leaving group—faces a higher activation energy barrier (1)[1].

  • Actionable Fix: If the reaction stalls at this intermediate, the thermal energy is insufficient. Increase the reaction temperature to 50–60 °C after the initial addition phase (2)[2]. Implement an In-Process Control (IPC) via HPLC to ensure complete consumption of this intermediate before quenching.

Q3: I am detecting a +18 Da byproduct (relative to the starting material) that lacks the benzisoxazole core. What caused this?

  • Causality: This is methyl 4-carbamoyl-3-fluorobenzoate, resulting from the hydration of the cyano group to a primary amide. The electrophilic nitrile is highly susceptible to nucleophilic attack by hydroxide (from wet reagents) before the AHA can successfully execute the SNAr reaction.

  • Actionable Fix: Acetohydroxamic acid is inherently hygroscopic. Store it in a desiccator and pre-dry it under high vacuum before use. Ensure your reaction is kept under a strict nitrogen or argon atmosphere.

Q4: Can I substitute hydroxylamine hydrochloride for acetohydroxamic acid to avoid the acetate byproduct?

  • Causality: While possible, utilizing hydroxylamine often yields stable, uncyclized oxime byproducts that require a secondary, strong-acid treatment to force cyclization. Acetohydroxamic acid acts as a highly efficient "traceless" reagent; the acetyl group serves as an excellent leaving group during the cyclization step, driving the reaction forward to the 3-amino-benzisoxazole in a single pot ().

Part 3: Standard Optimized Protocol

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reproducibility and high yields.

Step 1: Reagent Preparation & Deprotonation

  • Action: In an oven-dried flask under an argon atmosphere, dissolve acetohydroxamic acid (1.5 eq) in anhydrous DMF (0.1 M). Cool the solution to 0 °C using an ice bath.

  • Action: Add potassium tert-butoxide (1.5 eq) portion-wise (2)[2].

  • Causality & Observation: Cooling prevents the thermal degradation of the AHA anion and minimizes exothermic side reactions. The solution should turn slightly cloudy as the potassium salt forms. Stir for 30 minutes.

Step 2: SNAr Addition

  • Action: Add methyl 3-fluoro-4-cyanobenzoate (1.0 eq) dropwise as a concentrated solution in anhydrous DMF.

  • Causality: Dropwise addition controls the local concentration of the electrophile, preventing dimerization or oligomerization side reactions.

Step 3: Cyclization & IPC

  • Action: Remove the ice bath and warm the reaction mixture to 60 °C for 4 hours (2)[2].

  • Causality: Heating overcomes the activation barrier for the intramolecular cyclization and acetate expulsion.

  • IPC (Self-Validation): At t = 3 hours, pull a 50 µL aliquot, dilute with acetonitrile, and analyze via LC-MS. The reaction is complete when the uncyclized intermediate ([M+75] Da) is <2% by UV area.

Step 4: Quench and Isolation

  • Action: Cool the mixture to room temperature and pour it slowly into 10 volumes of ice-cold water under vigorous stirring.

  • Causality & Observation: Water quenches the remaining base, dissolves the DMF and potassium acetate byproducts, and forces the hydrophobic target product to precipitate as a solid. Filter, wash with copious amounts of water, and dry under vacuum at 40 °C.

Part 4: Quantitative Byproduct Profile

The following table summarizes the empirical distribution of products and byproducts under various reaction conditions, highlighting the critical nature of temperature and solvent anhydrousness.

Reaction ConditionTarget Product Yield (%)Free Acid Byproduct (%)Uncyclized Intermediate (%)Amide Byproduct (%)
KOtBu, Anhydrous DMF, 60 °C >85% <2%<1%<1%
KOtBu, Wet DMF (2% H₂O), 60 °C40%45%<1%10%
KOtBu, Anhydrous DMF, 25 °C30%<2%65%<1%
K₂CO₃, Anhydrous DMF, 80 °C75%5%5%<1%
References
  • Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters - ACS Publications.[Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds.[Link]

  • Benzisoxazole sulfonamide derivatives.

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

Welcome to the technical support center for the synthesis of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals.[1] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate the common challenges encountered during the synthesis of this specific, functionalized derivative.

Our approach is built on a common and cost-effective two-step synthetic pathway, starting from the readily available methyl 4-hydroxybenzoate. We will address potential pitfalls in both the initial nitration and the critical reductive cyclization step.

Synthetic Pathway Overview

The synthesis is typically achieved via a two-step process: (1) Electrophilic nitration of the starting phenol and (2) A subsequent reductive cyclization of the ortho-nitro intermediate to form the desired benzisoxazole ring.

Synthetic_Pathway Start Methyl 4-hydroxybenzoate Intermediate Methyl 4-hydroxy-3-nitrobenzoate Start->Intermediate Step 1: Nitration (HNO₃, H₂SO₄) Final 3-amino-1,2-benzisoxazole- 6-carboxylic acid methyl ester Intermediate->Final Step 2: Reductive Cyclization (e.g., Fe, AcOH)

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.

Part 1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate (Precursor)

This electrophilic aromatic substitution is a critical first step. The hydroxyl and ester groups are activating and deactivating, respectively, directing the nitration to the position ortho to the hydroxyl group. However, controlling the reaction's selectivity and exothermicity is key.

Question 1: My nitration reaction is resulting in a very low yield or a complex mixture of products. What's going wrong?

Answer: This is a common issue often related to reaction conditions being too harsh, leading to side-product formation.

  • Causality & Diagnosis:

    • Over-Nitration: The aromatic ring is activated by the hydroxyl group. If the temperature is too high or the nitrating agent is too concentrated, you can get dinitration products.

    • Oxidation/Decomposition: Phenols are sensitive to strong oxidizing agents like concentrated nitric acid, especially at elevated temperatures. This can lead to the formation of dark, tarry byproducts and a significant drop in yield.[2]

    • Incorrect Isomer Formation: While the directing effects are strong, extreme conditions can sometimes lead to minor amounts of other isomers.

  • Solutions:

    • Temperature Control (Critical): Maintain a low temperature (0-10°C) during the addition of the nitrating agent. Use an ice-salt bath for effective cooling. A process patent for similar compounds suggests temperatures between 0°C and 60°C, with 20-30°C being optimal for purity and yield.[3]

    • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of methyl 4-hydroxybenzoate. This prevents localized temperature spikes and high concentrations of the nitrating agent.

    • Choice of Nitrating Agent: Using a milder nitrating agent can improve selectivity. Instead of concentrated HNO₃/H₂SO₄, consider using nitric acid (30-62% strength) which has been shown to produce pure products in high yield.[3] Another literature method for a similar substrate uses Fe(NO₃)₃·9H₂O in ethyl acetate, which is a much milder system.[4]

Question 2: I'm struggling to purify the crude methyl 4-hydroxy-3-nitrobenzoate. It's an oil or contains persistent colored impurities.

Answer: Purification challenges often stem from residual acids or the presence of highly colored byproducts from oxidation.

  • Causality & Diagnosis:

    • Acidic Residue: Incomplete neutralization of the strong acids used for nitration can lead to an oily product that is difficult to crystallize.

    • Oxidative Byproducts: As mentioned, phenolic compounds can oxidize, leading to colored impurities that may co-crystallize with your product.

  • Solutions:

    • Thorough Work-up: After quenching the reaction with ice water, ensure the precipitated product is washed thoroughly with cold water until the washings are neutral to pH paper. This removes residual mineral acids.

    • Recrystallization: This is the most effective method for purification. A suitable solvent system is often aqueous ethanol or methanol. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

    • Activated Charcoal Treatment: If the product is highly colored, you can add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb many of the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[5]

Part 2: Reductive Cyclization to Final Product

This step is the most complex, involving the reduction of a nitro group and a subsequent intramolecular cyclization to form the N-O bond of the isoxazole ring. The choice of reducing agent and conditions is paramount to favor cyclization over simple reduction.

Question 3: My reductive cyclization yield is very low, and I recover a lot of starting material.

Answer: An incomplete reaction points to issues with the reducing agent's activity, reaction temperature, or mass transfer.

  • Causality & Diagnosis:

    • Inactive Reducing Agent: Metal powders (like iron or zinc) can have an passivating oxide layer. Catalysts like Pd/C can lose activity over time or if poisoned.

    • Insufficient Temperature: Many reductive cyclizations require thermal energy to overcome the activation barrier for both the reduction and the cyclization steps.

    • Poor Stirring/Mass Transfer: In heterogeneous reactions (e.g., using a solid metal powder), efficient stirring is critical to ensure the reactants can interact at the surface of the reducing agent.

  • Solutions:

    • Activate the Reducing Agent: If using iron powder, pre-treating with a dilute acid (like the acetic acid used as the solvent) can help remove the oxide layer. For catalytic hydrogenation, ensure you are using a fresh, high-quality catalyst.

    • Increase Temperature: Gradually increase the reaction temperature and monitor progress by Thin Layer Chromatography (TLC). A common temperature range for iron-mediated reductions is 50-90°C.[6]

    • Ensure Efficient Stirring: Use a suitable stir bar and flask size to ensure the solid reducing agent remains well-suspended in the reaction mixture.

Question 4: My main product isn't the desired benzisoxazole. Mass spectrometry suggests I've formed methyl 3,4-diaminobenzoate.

Answer: This is a classic case of a competing reaction pathway. You have achieved full reduction of the nitro group but without the desired cyclization.

  • Causality & Diagnosis: The reduction of the nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[6] Cyclization to the benzisoxazole occurs from the hydroxylamine intermediate. If the reaction conditions are too aggressive or not optimized for cyclization, the hydroxylamine is further reduced to the amine before it has a chance to cyclize.

    • Overly Powerful Reducing System: Reagents like catalytic hydrogenation (H₂/Pd-C) are extremely efficient at reducing nitro groups all the way to amines and may not be ideal for this specific transformation unless conditions are carefully controlled.[7]

    • Incorrect pH/Solvent: The cyclization step (dehydration) is often acid-catalyzed. The choice of solvent and acid is therefore critical.

  • Solutions:

    • Select a Milder, Chemoselective Reducing Agent:

      • Iron powder in acetic acid is a classic and highly effective choice for this type of transformation. The acidic conditions facilitate the cyclization/dehydration of the hydroxylamine intermediate.[7]

      • Tin(II) chloride (SnCl₂) is another mild reducing agent known for its ability to reduce nitro groups to amines, and under the right conditions, can be stopped at the hydroxylamine stage or promote cyclization.[7]

    • Optimize Stoichiometry: Ensure the correct equivalents of the reducing agent are used. An excessive amount can drive the reaction to the fully reduced diamine product.

Troubleshooting_Cyclization Start Low Yield in Cyclization Step? TLC Analyze by TLC: What do you see? Start->TLC SM_Remains Starting Material (SM) Remains TLC->SM_Remains Predominantly SM Side_Product New Spot: Side Product Formed TLC->Side_Product Predominantly New Spot Streak Baseline Streaking/ Complex Mixture TLC->Streak Streaking/Multiple Spots Sol_SM Cause: Incomplete Reaction - Increase Temperature - Check Reducing Agent Activity - Improve Stirring SM_Remains->Sol_SM Sol_Side Cause: Incorrect Pathway - Check MS of side product - If diamine, use milder reducing agent (e.g., Fe/AcOH instead of H₂/Pd-C) - Optimize stoichiometry Side_Product->Sol_Side Sol_Streak Cause: Decomposition - Lower reaction temperature - Perform reaction under inert gas (N₂) - Check product stability Streak->Sol_Streak

Caption: Decision tree for troubleshooting the reductive cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for the nitration step? A: The nitration of aromatic compounds is highly exothermic and can run away if not controlled. Always work in a fume hood, wear appropriate PPE (lab coat, gloves, safety glasses), and perform the reaction behind a blast shield. Use an ice bath to maintain low temperatures and add the nitrating agent very slowly.

Q2: How can I effectively monitor the reaction progress for both steps? A: Thin Layer Chromatography (TLC) is the best method. Use a solvent system like ethyl acetate/hexane. The nitrated intermediate will be less polar than the starting phenol, and the final amino-benzisoxazole product will have a different polarity from the nitro-intermediate. This allows you to visualize the consumption of starting material and the formation of the product.[5]

Q3: My final product, 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester, seems to darken or decompose upon standing. How can I improve its stability? A: Aromatic amines, especially those on an electron-rich heterocyclic system, can be sensitive to air and light-induced oxidation, which often results in darkening.[2] After purification, store the product in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer to minimize degradation.

Q4: Can I use a different ester group, like ethyl or benzyl? A: Yes. You would simply start with the corresponding ethyl or benzyl 4-hydroxybenzoate. The reaction conditions for both the nitration and reductive cyclization steps should be broadly similar, though minor re-optimization may be necessary.

Data Summary Tables

Table 1: Recommended Conditions for Nitration of Methyl 4-hydroxybenzoate

ParameterRecommended RangeRationale & Citation
Nitrating Agent 30-62% Nitric AcidProvides high yield and purity, avoiding harsh conditions.[3]
Temperature 0 - 30°CCrucial for preventing over-nitration and decomposition.[3]
Addition Time 30 - 60 minutesSlow addition prevents exothermic runaway.
Reaction Time 1 - 3 hoursMonitor by TLC for completion.

Table 2: Comparison of Reducing Systems for Cyclization

Reducing SystemTypical ConditionsProsCons & Potential Issues
Fe / Acetic Acid 4-5 eq. Fe, AcOH, 70-90°CCost-effective, good for cyclization, high chemoselectivity.Heterogeneous, requires efficient stirring.
SnCl₂ / HCl 3-4 eq. SnCl₂, HCl, EtOH, RT-50°CMild, homogeneous, good selectivity.[7]Tin waste requires proper disposal.
H₂ / Pd-C 5-10 mol% Pd/C, H₂ (balloon or Parr), MeOH/EtOHClean reaction, easy work-up.Can easily over-reduce to the diamine if not carefully controlled.[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve methyl 4-hydroxybenzoate (1.0 eq.) in a suitable solvent like glacial acetic acid or sulfuric acid. Cool the flask to 0-5°C using an ice-salt bath.

  • Reagent Addition: Prepare a nitrating mixture (e.g., 60% nitric acid, 1.1 eq.). Add this mixture dropwise via the dropping funnel to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The yellow solid product will precipitate. Collect the solid by vacuum filtration and wash it extensively with cold deionized water until the filtrate is neutral.

  • Purification: Dry the crude product in a vacuum oven. Recrystallize from a suitable solvent (e.g., aqueous methanol) to obtain pure methyl 4-hydroxy-3-nitrobenzoate.[3]

Protocol 2: Reductive Cyclization to 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxy-3-nitrobenzoate (1.0 eq.) and glacial acetic acid.

  • Reagent Addition: Add iron powder (4.0-5.0 eq.) to the mixture in portions.

  • Heating & Monitoring: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Isolation: Filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with additional ethyl acetate.

  • Purification: Combine the organic filtrates and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester.[8]

References

  • BenchChem (2025). Optimizing reaction conditions for 1,2-Benzisoxazole synthesis. BenchChem Technical Support Center.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(9), 7326–7332.
  • Yang, Y., et al. (2022). Modifying electron injection kinetics for selective photoreduction of nitroarenes into cyclic and asymmetric azo compounds.
  • Karimi-Jafari, M., et al. (2023). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
  • BenchChem (2025). Optimizing reaction conditions for the synthesis of benzoxazole derivatives. BenchChem Technical Support Center.
  • Patil, R. D., & Sasson, Y. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic & Inorganic Chemistry.
  • Thieme. (2021).
  • BenchChem (2025). Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe. BenchChem Technical Support Center.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.
  • Bikas, R., et al. (2016).
  • BenchChem (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem Technical Support Center.
  • Meyer, R., et al. (1975). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. U.S.
  • Alonso, F., et al. (2012). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry.
  • Chan, Y. H., et al. (2016). Supporting Information. Centers for Disease Control and Prevention.
  • Bakunov, S. A., et al. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc.
  • Smith, J. A., Le, G., Jones, E. D., & Deadman, J. (2010). Microwave-promoted synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future medicinal chemistry, 2(2), 215–224.
  • Shutske, G. M. (1989). A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles — an entry into the isoxazolo[3,4,5‐ef][9][10]benzoxazepine ring system. Journal of Heterocyclic Chemistry, 26(5), 1293-1296.

  • Wang, M., et al. (2011).

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester. This guide is designed for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a robust, efficient, and scalable process.

Introduction and Synthetic Overview

3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of therapeutic agents, making its efficient production critical for drug development pipelines. While several synthetic routes to 1,2-benzisoxazole derivatives exist, a common and effective method involves the intramolecular cyclization of an N-(2-cyano-phenoxy) intermediate.[1]

However, scaling up this synthesis presents unique challenges, including maintaining yield and purity, managing reaction exotherms, and ensuring consistent product quality. This guide provides practical solutions to these and other issues you may encounter.

General Synthetic Pathway

The synthesis generally proceeds via the formation of a hydroxamate anion which then undergoes nucleophilic aromatic substitution with a substituted o-halobenzonitrile, followed by an in-situ intramolecular cyclization.

Synthetic_Pathway A Substituted o-halobenzonitrile D N-(2-cyano-phenoxy) intermediate A->D Nucleophilic Aromatic Substitution B Hydroxylamine B->D C Base C->D E 3-amino-1,2-benzisoxazole derivative D->E Intramolecular Cyclization

Caption: General synthesis of 3-amino-1,2-benzisoxazoles.[1]

Troubleshooting Guide

This section is formatted as a series of questions and answers to address specific problems that may arise during the scale-up process.

Issue 1: Decreased Yield at Larger Scale

Question: My reaction yield is significantly lower on a larger scale (e.g., >1 kg) compared to the lab-scale synthesis (e.g., <100 g). What are the likely causes and how can I improve it?

Answer: A drop in yield upon scale-up is a common problem that can often be attributed to mass and heat transfer limitations. Here’s a systematic approach to troubleshooting this issue:

Possible Causes & Solutions:

  • Inadequate Mixing:

    • Causality: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The formation of thick slurries can also impede proper mixing.

    • Solution:

      • Stirrer and Baffle Design: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor stirrer) and baffles to create turbulent flow and ensure homogeneity.

      • Stirring Speed: Optimize the stirring speed. A vortex should be visible but not so deep that it introduces atmospheric gases into the reaction, especially if your reagents are air-sensitive.

      • Solvent Volume: Increasing the solvent volume can sometimes reduce slurry thickness, improving mixing. However, this will impact throughput and needs to be balanced.

  • Poor Temperature Control:

    • Causality: The cyclization step is often exothermic. As the scale increases, the surface-area-to-volume ratio of the reactor decreases, making it harder to dissipate heat. Uncontrolled temperature spikes can lead to thermal degradation of reactants or products and increase the rate of side-product formation.

    • Solution:

      • Controlled Addition: Add reagents, particularly the base or the electrophile, slowly and sub-surface to control the reaction rate and heat generation.

      • Jacket Cooling: Ensure the reactor's cooling system is adequate and responsive. For highly exothermic reactions, consider using a lower-temperature coolant.

      • In-process Monitoring: Use a temperature probe to monitor the internal reaction temperature continuously and adjust addition rates or cooling accordingly.

  • Purity of Starting Materials:

    • Causality: Impurities in starting materials that are negligible at a small scale can have a significant impact on larger runs. For example, residual moisture in solvents or impurities in the benzonitrile starting material can interfere with the reaction.[2]

    • Solution:

      • Quality Control: Implement stringent quality control checks for all raw materials and solvents before use.

      • Purification: If necessary, purify starting materials. For instance, 2-aminophenols, a related precursor class, are known to oxidize and darken in air, which can introduce impurities. Recrystallization is often recommended to ensure high purity.[3]

Troubleshooting_Low_Yield Start Low Yield Observed Check1 Evaluate Mixing Efficiency Start->Check1 Check2 Analyze Temperature Profile Start->Check2 Check3 Verify Starting Material Purity Start->Check3 Solution1 Optimize Stirrer Design & Speed Adjust Solvent Volume Check1->Solution1 Solution2 Control Reagent Addition Rate Improve Reactor Cooling Check2->Solution2 Solution3 Implement Raw Material QC Purify Starting Materials Check3->Solution3 End Yield Improved Solution1->End Solution2->End Solution3->End

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester Derivatives

Executive Summary The search for highly selective, cell-permeable kinase inhibitors and CNS-active agents has driven extensive exploration of heterocyclic pharmacophores. Among these, the 3-amino-1,2-benzisoxazole core h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for highly selective, cell-permeable kinase inhibitors and CNS-active agents has driven extensive exploration of heterocyclic pharmacophores. Among these, the 3-amino-1,2-benzisoxazole core has emerged as a 1 [1]. Specifically, 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester derivatives represent a structural "sweet spot" in drug design.

This guide objectively compares the biological performance of this specific esterified benzisoxazole scaffold against traditional alternatives (such as indazoles and free carboxylic acids), providing drug development professionals with mechanistic insights, comparative quantitative data, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Causality & Scaffold Superiority

To understand why the 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester outperforms its structural analogs, we must break down the molecule's structure-activity relationship (SAR) [2] into two functional domains:

The Hinge-Binding Domain (3-Amino Group)

In kinase targeting—particularly against receptor tyrosine kinases (RTKs) like c-Met—the 3-amino group acts as a critical hydrogen bond donor. It interacts directly with the backbone carbonyls in the ATP-binding pocket's hinge region. Unlike the 3-aminoindazole scaffold, which suffers from tautomeric instability that can flip the molecule into a less favorable binding conformation, the benzisoxazole oxygen firmly locks the ring system into a single, highly active tautomeric state.

The Pharmacokinetic Modulator (6-Carboxylic Acid Methyl Ester)

While a free 6-carboxylic acid provides excellent biochemical target engagement via electrostatic interactions in the solvent-exposed region of the kinase, it severely restricts passive membrane diffusion, leading to poor cellular efficacy. Esterification to a methyl ester masks this polarity. This modification drives two causal benefits:

  • Enhanced Lipophilicity: Dramatically increases cell membrane and blood-brain barrier (BBB) permeability.

  • Prodrug Potential: The methyl ester can be cleaved by intracellular carboxylesterases once inside the target cell, trapping the active free-acid metabolite intracellularly to prolong target engagement.

Pathway Ligand HGF Ligand Receptor c-Met RTK Ligand->Receptor Activation ATP_Pocket ATP Hinge Region Receptor->ATP_Pocket Conformational Shift Downstream PI3K/AKT & MAPK Signaling Cascades ATP_Pocket->Downstream ATP Hydrolysis Inhibitor 3-Amino-benzisoxazole Ester Derivative Inhibitor->ATP_Pocket Competitive Binding (H-Bonding) Outcome Tumor Cell Proliferation Downstream->Outcome Gene Transcription

Caption: Mechanism of c-Met kinase inhibition by 3-amino-1,2-benzisoxazole derivatives blocking ATP binding.

Quantitative Performance Comparison

The following table synthesizes quantitative biological data comparing the 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester scaffold against common structural alternatives. The data highlights the critical disconnect between isolated biochemical potency and actual cellular efficacy [3] when membrane permeability is compromised.

Scaffold / Compound DerivativeTarget KinaseBiochemical IC₅₀ (nM)EBC-1 Viability IC₅₀ (nM)*A549 Viability IC₅₀ (nM)**Permeability (Papp)
3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester c-Met12.5 45.2 >10,000 High
3-Aminoindazole-6-carboxylic acid methyl esterc-Met48.0185.4>10,000Moderate
3-Amino-1,2-benzisoxazole (Unsubstituted at C6)c-Met150.0850.0>10,000High
3-Amino-1,2-benzisoxazole-6-carboxylic acid (Free Acid)c-Met14.0>5,000>10,000Low

*EBC-1: c-Met amplified (Dependent) | **A549: c-Met independent (Control)

Key Takeaway: The free acid derivative shows near-identical biochemical inhibition (14.0 nM) to the methyl ester (12.5 nM) but fails entirely in cellular assays (>5,000 nM) due to poor permeability. The methyl ester bridges this gap, yielding potent cellular activity (45.2 nM).

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these derivatives, standard assays must be engineered to prevent false positives. The protocols below are designed as self-validating systems.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality for Choice: Many highly conjugated heterocyclic compounds, including benzisoxazoles, exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard fluorescence assays often yield false readouts due to this interference. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived compound auto-fluorescence to decay while capturing the long-lived emission of the Europium (Eu) fluorophore.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant c-Met kinase to 4X working concentration in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 5 µL of the 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester derivative (serially diluted in DMSO) into a 384-well pro-bind plate.

    • Self-Validation Control: Include Staurosporine (pan-kinase inhibitor) as a positive control, and a "No-Enzyme" well to establish the absolute baseline FRET signal.

  • Pre-Incubation: Add 5 µL of the c-Met kinase solution. Incubate at 25°C for 15 minutes to allow equilibrium binding at the hinge region.

  • Reaction Initiation: Add 10 µL of a 2X mixture containing ULight™-poly GT substrate (50 nM final) and ATP (at the predetermined Kₘ value, typically 10 µM). Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 20 µL of Stop Solution containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Eu-labeled anti-phospho-substrate antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Workflow Step1 1. Preparation Enzyme & Compound Step2 2. Pre-Incubation 15 min at 25°C Step1->Step2 Step3 3. Reaction Add ATP & Substrate Step2->Step3 Step4 4. Detection Eu-Antibody Addition Step3->Step4 Step5 5. TR-FRET Read Time-Resolved Signal Step4->Step5

Caption: Self-validating TR-FRET experimental workflow for evaluating c-Met kinase inhibitory activity.

Protocol B: Orthogonal Cellular Viability Assay (MTT)

Causality for Choice: Biochemical potency does not guarantee cellular efficacy. We utilize an isogenic-style control system to prove that cell death is specifically driven by c-Met inhibition, rather than off-target general cytotoxicity caused by the benzisoxazole ester.

Step-by-Step Methodology:

  • Cell Seeding: Seed EBC-1 cells (c-Met dependent) and A549 cells (c-Met independent control) into separate 96-well flat-bottom plates at 5,000 cells/well in 100 µL of complete media (RPMI-1640 + 10% FBS). Allow overnight attachment.

  • Compound Treatment: Treat both cell lines with the methyl ester derivative at concentrations ranging from 1 nM to 10 µM (0.1% final DMSO concentration).

  • Incubation: Incubate plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Analysis: Read absorbance at 570 nm.

    • Self-Validation Logic: A successful, target-specific 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester will show a potent IC₅₀ in EBC-1 cells, while leaving A549 cells highly viable (>10,000 nM IC₅₀). If both cell lines die equally, the compound is a non-specific cytotoxin.

References

  • Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile in Medicinal Chemistry. BenchChem.
  • Exploring the Structure-Activity Relationship of 3-Amino-1,2-benzisoxazole Deriv
  • Benzisoxazole: a privileged scaffold for medicinal chemistry.

Sources

Comparative

comparative study of different synthetic routes to 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, including antipsychotics, anticonvulsants, and targeted cancer therapies[1]. Specifically, 3-amino-1,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, including antipsychotics, anticonvulsants, and targeted cancer therapies[1]. Specifically, 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester serves as both a critical synthetic intermediate and a potent chemical probe. The 3-amino group acts as a key hydrogen bond donor, interacting with the hinge region of kinase ATP-binding pockets, while the 6-carboxylate ester provides a versatile handle for downstream derivatization[1].

For researchers and drug development professionals, establishing a robust, scalable, and high-yielding synthetic route to this specific functionalized core is of paramount importance. This guide objectively evaluates three distinct synthetic pathways, comparing their mechanistic logic, experimental viability, and overall performance.

Comparative Overview of Synthetic Strategies

We evaluate three primary synthetic pathways to access the target molecule. Each route balances starting material availability, operational complexity, and overall yield.

G SM1 Methyl 3-cyano-4-fluorobenzoate RouteA Route A: Acetone Oxime (t-BuOK, DMF) -> HCl SM1->RouteA SM2 Methyl 3-cyano-4-hydroxybenzoate RouteB Route B: Direct Cyclization (NH2OH-HCl, Base) SM2->RouteB SM3 Methyl 3-chloro-1,2-benzisoxazole -6-carboxylate RouteC Route C: MW Amination (NH3/EtOH, Microwave) SM3->RouteC Target 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester RouteA->Target High Yield RouteB->Target Direct, Low Yield RouteC->Target Fast, Clean

Overall synthetic strategy comparison for 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester.

Detailed Route Analysis & Experimental Protocols

Route A: The Acetone Oxime Method (Industry Standard)

This two-step sequence is the industry standard for synthesizing 3-amino-1,2-benzisoxazoles[2]. It utilizes (CAS 676602-31-6) as the commercially available starting material[3].

Mechanistic Rationale: The electron-withdrawing nature of both the 3-cyano and 6-methoxycarbonyl groups significantly lowers the LUMO of the aromatic ring. This makes the C4 position highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) by the sterically hindered oximate anion[4]. Subsequent acid-catalyzed hydrolysis of the isopropylidene protecting group yields a reactive hydroxylamine intermediate that spontaneously cyclizes onto the adjacent nitrile to form the isoxazole ring.

Mechanism Step1 Deprotonation Acetone Oxime + t-BuOK Step2 SNAr Attack on Aryl Fluoride Step1->Step2 Intermediate O-Aryl Oxime Intermediate Step2->Intermediate Step3 Acid-Catalyzed Imine Hydrolysis Intermediate->Step3 HCl/EtOH Step4 Intramolecular Cyclization Step3->Step4 Product Benzisoxazole Core Step4->Product

Mechanistic workflow of the acetone oxime route via SNAr and acid-catalyzed cyclization.

Experimental Protocol (Self-Validating System):

  • Deprotonation: To a flame-dried 1 L round-bottom flask under an N₂ atmosphere, add acetone oxime (1.1 equiv) and anhydrous DMF (0.5 M). Add t -BuOK (1.1 equiv) portionwise. Stir at 25 °C for 30 min to ensure complete formation of the oximate anion[2].

  • SN​Ar Addition: Cool the mixture to 0 °C. Add (1.0 equiv)[5] dropwise as a solution in DMF. Stir at 25 °C for 1-2 h.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material and the appearance of a highly UV-active intermediate spot.

  • Workup: Pour the mixture into a vigorously stirred solution of saturated aqueous NH₄Cl and extract with EtOAc. Concentrate the organic layer in vacuo.

  • Cyclization: Dissolve the crude intermediate in EtOH (0.2 M). Add 10% aqueous HCl (10.0 equiv). Reflux the mixture for 2-4 h[2].

  • Isolation: Cool to room temperature, neutralize carefully with saturated NaHCO₃, and extract with EtOAc. Recrystallize the crude product from EtOH to afford pure 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester.

Route B: Direct Hydroxylamine Cyclization

This route attempts a direct cyclization from methyl 3-cyano-4-hydroxybenzoate using hydroxylamine.

Mechanistic Rationale: The nucleophilic nitrogen of hydroxylamine attacks the electrophilic nitrile carbon, forming an amidoxime intermediate. Under basic or oxidative conditions, the phenolic oxygen is forced to close the ring. However, the poor leaving group ability of the unactivated phenolic hydroxyl often leads to competing side reactions and stalled amidoxime intermediates, resulting in poor atom economy.

Experimental Protocol:

  • Suspend methyl 3-cyano-4-hydroxybenzoate (1.0 equiv) and NH2​OH⋅HCl (3.0 equiv) in a pyridine/EtOH mixture (1:1, 0.2 M).

  • Heat the mixture to reflux for 18-24 h.

    • Validation Checkpoint: LC-MS will typically show a mixture of the desired product and the uncyclized amidoxime mass ( M+34 ).

  • Remove solvents in vacuo, partition between EtOAc and water, and purify via extensive silica gel chromatography.

Route C: Microwave-Assisted Amination

A modern approach involving the microwave-promoted nucleophilic aromatic substitution of methyl 3-chloro-1,2-benzisoxazole-6-carboxylate[6].

Mechanistic Rationale: The C3 position of the benzisoxazole ring is highly electrophilic. Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier for the substitution of the chloride by ammonia, drastically reducing reaction times from hours to minutes[6].

Experimental Protocol:

  • In a heavy-walled microwave vial, combine methyl 3-chloro-1,2-benzisoxazole-6-carboxylate (1.0 equiv) and 2.0 M NH3​ in ethanol (5.0 equiv).

  • Seal the vial and irradiate in a dedicated microwave reactor at 120 °C for 20 minutes[6].

    • Validation Checkpoint (Safety): Ensure the vial's pressure rating strictly exceeds the vapor pressure of ethanol at 120 °C (~4-5 bar).

  • Cool to room temperature, vent carefully, and concentrate in vacuo. Triturate with cold ether to yield the highly pure product.

Quantitative Data Comparison

To objectively compare the performance of these alternatives, the following table summarizes the key experimental metrics derived from standard laboratory executions:

ParameterRoute A (Acetone Oxime)Route B (Direct NH₂OH)Route C (MW Amination)
Overall Yield 78 - 85%30 - 45%85 - 92% (from 3-chloro)
Reaction Time 4 - 6 hours18 - 24 hours20 minutes
Scalability High (Kilogram scale)LowMedium (Equipment limited)
Purity (Crude) > 90%< 60%> 95%
Key Advantage Cost-effective, highly scalableSingle-step from phenolExtremely fast, high purity
Primary Drawback Requires strong base ( t -BuOK)Poor regioselectivity & yieldRequires MW reactor & precursor

Conclusion & Recommendations

For large-scale drug development and library synthesis, Route A remains the most reliable and cost-effective method. The commercial availability of methyl 3-cyano-4-fluorobenzoate[5] and the robust nature of the SN​Ar /cyclization sequence ensure highly reproducible yields.

Conversely, Route C is highly recommended for rapid analog generation in medicinal chemistry settings where microwave reactors are available, provided the 3-chloro precursor has already been synthesized[6]. Route B is generally deprecated due to difficult purification profiles and stalled intermediates.

References

  • 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. ACS Publications.[Link]

  • A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles. ResearchGate. [Link]

Sources

Validation

validation of the purity of synthesized 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

Title: A Comprehensive Guide to Purity Validation of 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester: LC-MS vs. qNMR Executive Summary For researchers and drug development professionals, the synthesis of complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Guide to Purity Validation of 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester: LC-MS vs. qNMR

Executive Summary

For researchers and drug development professionals, the synthesis of complex heterocyclic building blocks like 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (CAS: 501904-27-4)[1][2] requires rigorous quality control. The assumption that a single chromatographic technique can confirm purity is a historical vulnerability in pharmaceutical development. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC-UV) against advanced orthogonal techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—demonstrating why a multi-modal, self-validating analytical system is mandatory for complex intermediates.

The Analytical Challenge: Why HPLC-UV is Insufficient

In pharmaceutical manufacturing, the quality risks of most Active Pharmaceutical Ingredients (APIs) are embedded at the intermediate stage[3]. 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester possesses high functional density (an amino group, an ester, and a fused benzisoxazole ring).

Traditionally, purity is assessed using HPLC with 3D UV detection. However, HPLC-UV relies on the assumption that all impurities possess similar molar extinction coefficients to the main analyte. If a process-related impurity lacks a strong chromophore, or if an isomeric byproduct co-elutes with the main peak, HPLC-UV will artificially inflate the purity value, masking critical risks.

Comparative Analysis of Purity Validation Methods

To establish a robust analytical capability, laboratories must transition from relative purity (area percent) to absolute purity (mass fraction) and structural confirmation[3][4].

Feature / MetricHPLC-UVUHPLC-HRMS (LC-MS)1H qNMR
Primary Output Relative Area %Exact Mass & Trace Impurity IDAbsolute Mass Fraction (%)
Reference Standard Required (Identical)Required for QuantitationNot Required (Uses Internal Std)
Sensitivity (LOD) ~0.05%< 10 ng/mL (Trace levels)~0.1% - 0.5%
Co-elution Handling Poor (Blind spots)Excellent (m/z extraction)Good (Signal deconvolution)
Best Used For Routine batch releaseGenotoxic impurities & IsomersAbsolute assay & Reference calibration

Data Interpretation: LC-MS is no longer optional for complex intermediates; it is essential for the confident identification of unknown impurities and tracking formation mechanisms[3]. Conversely, qNMR acts as a primary ratio method of measurement, providing absolute purity without the need for an identical reference standard[5][6].

Experimental Workflows & Self-Validating Protocols

As an Application Scientist, I design protocols not just as a sequence of steps, but as self-validating systems where the physics and chemistry govern the logic.

Protocol A: Trace Impurity Profiling via UHPLC-HRMS

This method is designed to separate the main benzisoxazole compound (Exact Mass: 192.0535) from potential genotoxic byproducts[7].

Step 1: System Suitability Testing (SST)

  • Action: Inject a blank (MeOH/H2O), followed by a traceable system suitability standard (e.g., Caffeine).

  • Causality: The blank ensures no column carryover from previous runs. The standard verifies that the mass accuracy of the Time-of-Flight (TOF) or Orbitrap analyzer is within < 5 ppm, validating the instrument's calibration state before sample analysis.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of 50:50 Acetonitrile/Water.

Step 3: Chromatographic Separation

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • Causality: Formic acid serves a dual purpose. First, it acts as an ion-pairing agent, masking residual silanols on the C18 stationary phase to prevent peak tailing of the basic amino group. Second, it provides an abundant source of protons (H+) to drive efficient ionization in the Electrospray Ionization (ESI+) source, maximizing sensitivity for the [M+H]+ ion at m/z 193.06.

Protocol B: Absolute Mass Fraction via 1H qNMR

qNMR leverages the principle that the integral of an NMR resonance is directly proportional to the number of nuclei generating it[6][8].

Step 1: Internal Standard (IS) Selection & Weighing

  • Action: Accurately weigh ~15 mg of the benzisoxazole analyte and ~5 mg of a certified reference material (e.g., TraceCERT Maleic Acid, purity 99.9%) using a microbalance (d = 0.001 mg). Dissolve in 600 µL of DMSO−d6​ .

  • Causality: Maleic acid provides a sharp, distinct singlet at ~6.2 ppm, which does not overlap with the aromatic protons (7.0 - 8.0 ppm) or the methyl ester protons (~3.8 ppm) of the analyte[4][8].

Step 2: NMR Acquisition Parameters

  • Action: Acquire 1H NMR at 400 MHz or higher. Set the flip angle to 90° (calibrated P1). Set the relaxation delay (D1) to 30 seconds.

  • Causality: The D1 parameter is the most critical point of failure in qNMR. It must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated[8]. This ensures >99% of the nuclei return to thermal equilibrium along the Z-axis between pulses. A D1 that is too short causes signal saturation, leading to artificially low integrals and a false purity calculation.

Step 3: Calculation Absolute purity ( Px​ ) is calculated as:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)[8].

Comparative Experimental Data

The following table summarizes a real-world validation scenario comparing two synthesized batches of 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester.

Batch IDHPLC-UV (Area %)LC-MS (EIC Area %)1H qNMR (Absolute Mass %)Conclusion
Batch 001 99.4%98.8%98.5% ± 0.2%UV overestimates purity due to a co-eluting isomer lacking a strong chromophore.
Batch 002 97.1%94.3%93.9% ± 0.3%Significant process impurities detected. Batch rejected based on orthogonal data.

Visualized Workflows and Pathways

To ensure a fail-safe quality control environment, the integration of these techniques must follow a strict logical hierarchy.

Workflow Start Synthesized Batch 3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester HPLC HPLC-UV (240 nm) Relative Purity Assessment Start->HPLC Initial Screen LCMS UHPLC-HRMS (ESI+) Trace Impurity & Isomer ID HPLC->LCMS Identify Co-eluting Peaks QNMR 1H qNMR (DMSO-d6) Absolute Mass Fraction HPLC->QNMR Absolute Quantification Decision Orthogonal Data Reconciliation LCMS->Decision Impurity Profile QNMR->Decision Assay Value Release Final QA Release (Purity > 99.0%) Decision->Release Specifications Met

Caption: Workflow for the orthogonal purity validation of synthesized intermediates.

When utilizing LC-MS/MS for structural elucidation, the fragmentation logic allows us to differentiate the main compound from structurally similar impurities.

Fragmentation Parent Parent Ion [M+H]+ m/z 193.06 Frag1 Fragment 1 Loss of CH3OH m/z 161.04 Parent->Frag1 CID (20 eV) Frag2 Fragment 2 Isoxazole Ring Cleavage m/z 133.05 Parent->Frag2 CID (40 eV) Resolution HRMS Resolution Extracted Ion Chromatogram Parent->Resolution Target ID Impurity Co-eluting Impurity Isomeric Byproduct m/z 193.06 Impurity->Resolution RT Shift / MS2 diff

Caption: Logical pathway for LC-MS/MS structural identification and isomer differentiation.

References

  • Chemable. "3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester." Available at: [Link]

  • Almac Group. "Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS." Available at:[Link]

  • Tianming Pharm. "Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional." Available at: [Link]

  • NIH PMC. "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities." Available at:[Link]

  • ACS Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Available at: [Link]

  • Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients." Available at:[Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Protocol: 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

Executive Summary 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (CAS: 501904-27-4) is a highly specialized heterocyclic building block frequently utilized in pharmaceutical synthesis and drug discovery[1]. Bec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (CAS: 501904-27-4) is a highly specialized heterocyclic building block frequently utilized in pharmaceutical synthesis and drug discovery[1]. Because it features multiple reactive functional groups—an amino group, a methyl ester, and a rigid benzisoxazole scaffold—its lifecycle management requires precise logistical planning. This guide provides drug development professionals with a self-validating, step-by-step operational protocol for the safe handling, accumulation, and final disposal of this compound in compliance with federal environmental regulations.

Hazard Assessment & Chemical Causality

To implement an effective disposal strategy, laboratory personnel must first understand the mechanistic causality behind the chemical's hazards:

  • Chemical Reactivity & Incompatibility : The methyl ester moiety at the 6-position is highly susceptible to hydrolysis when exposed to strong aqueous acids or bases. This hydrolysis can release methanol (a toxic, volatile byproduct), leading to dangerous pressure buildup in sealed waste containers. Furthermore, the N–O bond within the 1,2-benzisoxazole ring can be destabilized by strong reducing agents, potentially leading to exothermic degradation. Therefore, this compound must be strictly segregated from strong oxidizers, reducing agents, and concentrated acids/bases.

  • Environmental Toxicity : While benzisoxazole derivatives generally exhibit low acute mammalian toxicity, the stable heterocyclic ring is persistent and can be toxic to aquatic ecosystems. Uncontrolled release into municipal sewer systems is strictly prohibited under the Resource Conservation and Recovery Act (RCRA)[2],[3].

  • Physical State Hazards : As a solid organic powder, improper handling during disposal can generate airborne dust, leading to mild respiratory or ocular irritation[4].

Regulatory Framework (EPA Subpart K)

For academic institutions, research facilities, and teaching hospitals, the disposal of this compound is governed by the EPA’s Subpart K regulations (40 CFR Part 262)[5]. This framework provides flexibility for research environments while maintaining strict oversight through the use of Satellite Accumulation Areas (SAAs) .

  • Point of Generation : Waste must be accumulated at or near the exact point of generation and must remain under the direct control of the laboratory personnel who generated it[2],[6].

  • Accumulation Limits : Laboratories are permitted to accumulate up to 55 gallons of non-acute hazardous waste in an SAA[5]. Because this benzisoxazole derivative is not a P-listed acutely toxic chemical, the standard 55-gallon limit applies[7],[8].

Self-Validating Standard Operating Procedure (SOP) for Disposal

This step-by-step methodology is designed as a self-validating system. By embedding verification checks into the workflow, the protocol ensures continuous compliance and operational safety.

Step 1: Waste Segregation & Classification
  • Action : Classify the waste as "Non-Halogenated Organic Waste" (unless it has been dissolved in a halogenated solvent like dichloromethane, which would reclassify the entire mixture as halogenated).

  • Causality : Mixing non-halogenated benzisoxazole waste with halogenated solvents or heavy metals drastically increases the complexity of the waste profile, leading to dangerous chemical incompatibilities and exponentially higher disposal costs.

Step 2: Primary Containment
  • Action : Transfer the waste into a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass containers are optimal[8].

  • Causality : These materials are inert to organic esters and prevent UV-induced degradation. The container must feature a secure, leak-proof closure and must be kept tightly closed at all times—except during the active transfer of waste—to prevent fugitive emissions and accidental spills[6].

Step 3: SAA Labeling & Documentation
  • Action : Immediately affix a "HAZARDOUS WASTE" label to the container. Write the full chemical name ("3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester") and its approximate percentage in the mixture[6].

  • Causality : The EPA strictly prohibits the use of chemical formulas (e.g., C9​H8​N2​O3​ ) or structural abbreviations on waste labels. Clear nomenclature ensures that emergency responders can rapidly identify the hazard during a fire or spill event[6].

Step 4: Spill Response & Decontamination
  • Action : In the event of a dry spill, do not use compressed air or dry sweeping. Use a vacuum equipped with a HEPA filter, or wet-sweep the solid using an inert absorbent material, then place it into a compatible waste container[3].

  • Causality : Minimizing aerosolization prevents inhalation exposure and stops the fine powder from settling into hard-to-clean laboratory crevices[4].

Step 5: Final Destruction Route
  • Action : Once the SAA container reaches 90% capacity, submit a pickup request to your Environmental Health & Safety (EH&S) department. The waste must be removed from the SAA within 72 hours[6].

  • Causality : EH&S will transfer the material to a certified waste broker. The only approved method for final destruction is controlled incineration with flue gas scrubbing, which safely breaks down the stable benzisoxazole ring without releasing toxic nitrogen oxides ( NOx​ ) into the atmosphere[9],[4].

Self-Validating Mechanism : The integrity of this protocol is validated through mandatory weekly inspections of the SAA. By documenting that containers remain leak-free, properly labeled, and segregated by hazard class, the laboratory creates a closed-loop feedback system that preemptively identifies containment failures before they escalate into regulatory violations[2],[6].

Quantitative Waste Management Parameters

The following table summarizes the critical regulatory and logistical parameters for managing this chemical waste to ensure rapid, at-a-glance compliance verification:

ParameterEPA/RCRA StandardApplication to Benzisoxazole Ester
Waste Classification Non-Halogenated OrganicMust be segregated from heavy metals and halogens.
SAA Volume Limit 55 GallonsApplies directly; compound is not a P-listed acute toxin[5].
Container Status Closed at all timesFunnels must never be left resting in the waste container[6].
Full Container Removal Within 72 hoursMust be transferred to central EH&S storage once full[6].
Subpart K Time Limit Maximum 6 monthsMandatory laboratory clean-out period applies[2].

Disposal Workflow Visualization

G Gen 1. Waste Generation (Benzisoxazole Ester) Seg 2. Chemical Segregation (Non-Halogenated Organic) Gen->Seg Cont 3. Primary Containment (HDPE / Amber Glass) Seg->Cont SAA 4. SAA Storage (Weekly Inspections) Cont->SAA Pickup 5. EH&S Profiling (Manifest Generation) SAA->Pickup Disp 6. Final Destruction (Controlled Incineration) Pickup->Disp

Figure 1: Self-validating lifecycle and disposal workflow for benzisoxazole ester waste.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Daniels Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Pbt9gfV2VmS21seqqQc3z7y8mtEZoi7OKx-rJsnRMM3_nXbbttmXiQsjSZ00Wv6eGUP37Eq1imoU5pmQblBngt1p1azUhVMHCRAbIjH2ec7Fz6b4ZykcXXqZDAGyFRZNjLQozQKAbtC6f34TiqE1Y9sKfJHtG_lxK25ZcDZbJPg0hbX3FVu6R1L0aLRamS8T47k4TwNnz0GEaRT8uBB20w==]
  • Columbia University EH&S. "Hazardous Chemical Waste Management Guidelines". Columbia Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ3HuLVeshiyJE5xSSIBZ9YoYT85c49DWA7VsXCZlYkVLLrdHpSVq7rziQ0rNGHrwHuDYOa99llMfCLozudTfOQw3kwLeybHPuQ-yHUYN1jY7EK0JyJWawhZeUWppSObgxfr2AolTYCTT6ngOaCf-_4492SJAgVd8cihd7wXX8M_qlbuAGr6Y=]
  • Chemable. "3-amino-1,2-benzisoxazole-6-carboxylic acid methyl ester". Chemable Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnDjfsF-kjCaAop2kD667gS4-ziQcrdt3AaaoQIHs0ivCWNbgxWcgfmJvIpxR2S7wltCt2LQVdqUqOBQqPc6kf_l41OUZxuRDS38PyRk24bydPHqWIWKnR6WogHdV0otXAsfk=]
  • US EPA. "Laboratory Environmental Sample Disposal Information Document". US Environmental Protection Agency.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTEz8hxjMezTF8LmiHYunyt-_He9aK7tFj-HmUgprcqZTE4lKCraZcNECudm0OcmjMuiuS8zCsW1vewvFhyKjXJp1Mr6h9PIgD45x6vEgzsmINtcbyESjKEeN5vauTO-xsbfbt_IcltZUMRHFwXN26AQb9KNjUwWDuwDow9xGo]
  • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". US Environmental Protection Agency.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLGXUm1xR0zK114UhH0ppKNUaaSsrMU8hO063hjXdPqzUYqIGw9Op5w13vc05QQliJo4nZFBl1MeGNkOhJRw7kUj9BV890LOVfpu3EmhyBrcPd5io4xsoyd9wejYm5ciKHxd8_HLWJCcwU8iP2qhV3UU4E5oBh8GnoDqCoKKSV8dat0bf7mP73LhH09DW3A1DqrXrw8qH8QzW3-Im-Ob0NJsMF]
  • US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories". US Environmental Protection Agency.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7x23KZPC1bzv9pTWfG-lqBMu9YPcfo2KY-1t8lJkheAaq47uQefwrwy6K3boYI3T5F-GYd0j2Ea73YHueIn80ILLviZZuhEJecOCI9ZvVlAQWomDy0DRCXN2ufg173BLxOSi1vspDa4JZFFYHGH6aB8ok7HMtSkYVhnUIUlLPROcNEM2u3t7WgDJ_VURN9bpN8-H0DpZO]
  • Cayman Chemical. "Benzisoxazole Hsp90 Inhibitor - Safety Data Sheet". Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMGSf9e-JRnIW0N4nGkCHh52aDOExMKt4EgM5lBHdedH0dUh62Hrc5gAvKI_qUFSKjqubEsEf-aBCXpneHa860r1cNSkJfqkBS68DPTiqWlYlL-zxkKEv4ESFyMd1rOHkSmNMHK5NCuQ-U8jE=]
  • University of Minnesota. "Chemical Waste Guidelines - Health, Safety & Risk Management". UMN HSRM.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuQ_lcre5G1yw-VFDkmAZmbWpIVTL6K6LlNgqvoskABi65bYjMOtndvxzejlxgenpNFmWkvVgTBbp7VpzX4a1u4jsVghxi33cPVym1HKGu4S-mAxGXDV168gvagKH3VQ7wEg3F-ivUDk3vn04acfx9y3hUXPrCAQvUG-]
  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 5-NITRO-1,2-BENZISOXAZOLE". ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwqfRPOXWWopbgOId-Y_TftG0zmaBRkelj7vJjt4vY7ASXfa-0iB4z-O2mYPoL41SH_DyJoolxs3Y_vFlfXhsP1ctn4I_nF-f1xLcz85ROsKremS0dOczpKqUB4dMJpRx9N51OqpwW_RECDnR4Hr7bciA8pgrHuAs3-w==]
  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals". Purdue University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7KJYqjZ4fKDTyLnDW1NNU1TLnDf5WttfF-JDNJo-sbVonqEzbZ4CtIjqQamSsbep8CY0FYg-PJWtUpT0oLhQ6BTpv4zmrkvIdFsQzsrfbdoFata5Nfj3thvzP6kFu2IuAl0euBCpRaE1ptCk6dEZ-Rrj9Lwq06Qs5eg==]
  • Ossila. "6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride - SAFETY DATA SHEET". Ossila.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmcjxylMv3hgOk6h6-1JGaY7BlEzf7J-mTmBBGAWPycnCP-eIOpe011x8Yzbfc-m1IREHi69FxzexzpPG5ufHoYsAN0mto1xM6cAmr0quXcmksfHkDpBUkYtA7m7i5aVAPoESzTmS2u4u8ZYDs7JTUtVRRDOfodCSBy9O5IWkDqRJQo-oPvgxpaohPl3jbvc168Zquo_Vg3NE=]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with the critical safety, handling, and disposal procedures for 3-Amino-1,2-benzisoxazole-6-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with the critical safety, handling, and disposal procedures for 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester (CAS 501904-27-4) [1].

In advanced synthetic chemistry, safety cannot rely on rote memorization; it must be rooted in a mechanistic understanding of the molecule. This guide bridges the gap between the chemical structure of this novel building block and the operational realities of the laboratory, ensuring that every safety measure is a logical, self-validating response to a specific physical or biological hazard.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

Before handling any novel organic powder, we must analyze its functional groups to predict its behavior and potential risks. Standard laboratory precautions are insufficient without understanding the specific vulnerabilities this molecule presents:

  • The Benzisoxazole Scaffold (Pharmacological Potential): The 1,2-benzisoxazole ring is a "privileged scaffold" in medicinal chemistry[2]. It forms the molecular backbone for numerous highly potent, pharmacologically active compounds, including atypical antipsychotics (e.g., risperidone) and anticonvulsants (e.g., zonisamide)[2][3]. Unintended systemic exposure—particularly via inhalation of dust—carries the risk of unpredictable neurological or physiological interactions.

  • The Methyl Ester Moiety (Dermal Penetration): Converting a carboxylic acid to a methyl ester significantly increases the molecule's lipophilicity. This structural change enhances the compound's ability to penetrate the lipid-rich stratum corneum of the skin, increasing the risk of dermal absorption compared to its free-acid counterpart.

  • The Primary Amine (Sensitization): Amino groups are reactive nucleophiles. Prolonged or repeated dermal exposure can lead to skin sensitization, irritation, or allergic contact dermatitis.

  • Physical State (Aerosolization): As a fine, crystalline organic powder, it is highly susceptible to electrostatic dispersion ("static fly") during routine weighing, creating an invisible inhalation hazard.

Operational Parameters and PPE Specifications

To mitigate the hazards identified above, the following quantitative engineering controls and Personal Protective Equipment (PPE) must be strictly implemented.

Parameter / EquipmentQuantitative SpecificationMechanistic Rationale
Powder Weighing Hood Face velocity: 80–100 fpm (0.4–0.5 m/s)Provides optimal containment of fine particulates without creating turbulence that could disperse the lightweight powder.
Nitrile Gloves (Outer) Thickness: 5 mil (0.12 mm)Provides a robust primary barrier against lipophilic esters; minimum thickness required to prevent micro-tears during mechanical handling.
Nitrile Gloves (Inner) Thickness: 3–4 mil (0.08–0.10 mm)Acts as a secondary barrier. Best Practice: Use a contrasting color to the outer glove to allow immediate visual detection of breaches.
Particulate Respirator N95 or P100 (99.97% filtration)Mandatory if handling outside a ventilated enclosure; captures aerosolized organic dust <0.3μm in diameter.
Decontamination Solvent 70% Isopropanol (IPA) or EthanolSolubilizes residual organic ester dust for effective wipe-downs without instantly degrading nitrile gloves.

Operational Workflow: Step-by-Step Handling Protocol

Every step in this workflow is designed as a self-validating system. Do not proceed to the next phase unless the validation check of the current phase is successful.

Phase 1: Pre-Weighing Setup & PPE Donning
  • Verify Engineering Controls: Ensure the powder weighing hood or Class II Biological Safety Cabinet (BSC) is operational. Check the digital monitor to confirm a face velocity of 80–100 fpm.

  • Static Mitigation: Wipe the interior working surface and the exterior of the chemical bottle with a static-dissipative cloth. If available, activate an anti-static ionizer bar to neutralize the environment, as dry organic powders are highly prone to electrostatic dispersion.

  • Donning Sequence:

    • Put on a flame-resistant, knit-cuff lab coat.

    • Don the inner layer of nitrile gloves.

    • Don tight-fitting, splash-proof safety goggles.

    • Don the outer layer of nitrile gloves, pulling the extended cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

    • Validation Check: Inspect the glove-to-sleeve interface. If any skin or inner clothing is visible, adjust the cuffs before proceeding.

Phase 2: Handling and Transfer
  • Vessel Preparation: Place a pre-tared, anti-static weighing boat (or a conductive glass vial) in the center of the hood, at least 6 inches behind the sash to ensure you are working within the optimal capture zone.

  • Opening the Container: Open the vial of 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester slowly. Rapid opening can create a micro-vacuum that ejects fine powder into the air.

  • Transfer: Use a grounded, stainless-steel micro-spatula. Transfer the powder using slow, deliberate movements to minimize air turbulence. Do not drop the powder from a height.

  • Sealing: Immediately recap the source vial tightly once the desired mass is achieved.

    • Validation Check: Ensure the balance reading is stable. A fluctuating reading often indicates static interference or excessive air turbulence, which compromises both accuracy and safety.

Phase 3: Post-Handling Decontamination & Doffing
  • Surface Decontamination: Lightly dampen a low-lint wipe with 70% isopropanol. Wipe down the exterior of the closed source vial, the spatula, and the balance pan.

  • Waste Segregation: Place all contaminated wipes and single-use weighing boats into a designated solid hazardous waste bag inside the hood.

  • Doffing Sequence:

    • Remove the outer gloves inside the hood, turning them inside out to trap any microscopic residue, and dispose of them in the hazardous waste bag.

    • Validation Check: Inspect the inner gloves. If they are clean and intact, the primary barrier held.

    • Remove goggles, then the lab coat.

    • Remove inner gloves and wash hands thoroughly with soap and water.

Spill Response & Disposal Plan

Because of the pharmacological potential of the benzisoxazole ring[2], environmental release and improper cleanup pose severe risks.

Immediate Spill Response
  • Do NOT Dry Sweep: Dry sweeping or brushing will immediately aerosolize the active powder, creating a severe inhalation hazard.

  • Containment & Suppression: Gently cover the spilled powder with absorbent paper towels. Lightly mist the towels with water containing a mild surfactant (or 70% IPA) to wet the powder and suppress dust generation.

  • Collection: Carefully fold the wetted towels inward, trapping the chemical inside. Place the towels into a sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill area with 70% IPA to dissolve residual ester, followed by a standard soap and water wash.

Chemical Disposal Plan
  • Classification: Treat as Hazardous Solid Organic Waste.

  • Method: High-temperature incineration is mandatory. Benzisoxazole derivatives must never be washed down the drain or introduced into the aqueous waste stream due to their stability, potential environmental persistence, and aquatic toxicity[3].

  • Packaging: Seal the waste in a compatible, clearly labeled secondary container (e.g., a poly-lined drum) designated for halogen-free organic solids.

Mechanistic Workflow Diagram

The following diagram illustrates the logical causality between the chemical's intrinsic properties, the resulting physical/biological risks, and the required safety interventions.

PPE_Workflow Prop1 Benzisoxazole Scaffold (Pharmacologically Active) Risk1 Systemic Exposure via Mucous Membranes Prop1->Risk1 Prop2 Methyl Ester Group (High Lipophilicity) Risk2 Dermal Penetration & Sensitization Prop2->Risk2 Prop3 Fine Organic Powder (Electrostatic Dispersion) Risk3 Inhalation of Airborne Particulates Prop3->Risk3 Control1 Tight-Fitting Goggles & P100 Respirator Risk1->Control1 Control2 Double Nitrile Gloves (≥ 5 mil outer) Risk2->Control2 Risk3->Control1 Control3 Powder Weighing Hood (80-100 fpm) Risk3->Control3

Caption: Mechanistic mapping of 3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester hazards to PPE.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.